Aristolone
Description
isolated from roots and vines of Aristochia; RN given for (1aalpha,7alpha,7aalpha,7balpha)-isome
Structure
3D Structure
Properties
IUPAC Name |
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-9-6-5-7-10-8-11(16)12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVIZCBJCSXBCJ-JWFUOXDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CC(=O)C3C(C12C)C3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10987838 | |
| Record name | Aristol-9-en-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6831-17-0 | |
| Record name | Aristolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6831-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aristolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristol-9-en-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthesis of Aristolone in Aristolochia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the aristolone biosynthesis pathway in Aristolochia species. While this compound has been identified as a significant sesquiterpenoid constituent in this genus, the specific enzymatic steps and regulatory mechanisms within Aristolochia are yet to be fully elucidated. This document synthesizes the presumed biosynthetic pathway based on established principles of terpenoid biochemistry, presents available data, and offers detailed experimental protocols to guide future research in this area.
Introduction to this compound and its Significance
This compound is a bicyclic sesquiterpenoid ketone found in various plant species, notably within the genus Aristolochia. Sesquiterpenoids are a diverse class of natural products with a wide range of biological activities, and this compound is of interest for its potential pharmacological properties. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. Aristolochia species are known to produce a rich variety of terpenoids, including this compound and its precursor, aristolene.[1][2]
The Presumed Biosynthesis Pathway of this compound
The biosynthesis of this compound in Aristolochia species is believed to follow the well-established mevalonate (MVA) pathway for sesquiterpenoid synthesis, starting from farnesyl pyrophosphate (FPP). While the specific enzymes in Aristolochia have not been characterized, the pathway can be inferred from the general principles of sesquiterpene biosynthesis.
The key steps are presumed to be:
-
Cyclization of Farnesyl Pyrophosphate (FPP) to (+)-Aristolene: The universal precursor for sesquiterpenes, (2E,6E)-farnesyl diphosphate, undergoes a cyclization reaction to form the bicyclic olefin, (+)-aristolene. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases, specifically aristolene synthase (EC 4.2.3.9).[3]
-
Hydroxylation of (+)-Aristolene to this compound: Following the formation of the aristolene scaffold, a subsequent oxidation step is required to produce this compound. This is likely a hydroxylation reaction at a specific carbon atom of the aristolene molecule, which is characteristic of the "tailoring" phase of terpenoid biosynthesis. Such reactions are commonly catalyzed by cytochrome P450 monooxygenases.
Visualizing the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway from FPP to this compound.
Quantitative Data on this compound Production
To date, there is a notable absence of specific quantitative data in the scientific literature regarding the kinetics of this compound biosynthesis enzymes or precursor incorporation rates within Aristolochia species. The available quantitative analyses for this genus have predominantly focused on aristolochic acids, which are biosynthetically distinct from this compound.[4][5][6][7]
The following table summarizes the type of quantitative data that is needed for a comprehensive understanding of the this compound biosynthetic pathway and highlights the current data gap.
| Parameter | Description | Current Status in Aristolochia |
| This compound Yield | The concentration of this compound in various tissues (e.g., roots, leaves, stems) of different Aristolochia species. | Not systematically quantified. |
| Aristolene Synthase Kinetics | Michaelis-Menten constant (Km) and catalytic rate (kcat) for the conversion of FPP to aristolene by the Aristolochia enzyme. | Enzyme not yet isolated or characterized. |
| Cytochrome P450 Kinetics | Kinetic parameters for the conversion of aristolene to this compound. | Enzyme not yet identified or characterized. |
| Precursor Incorporation Rate | The efficiency of incorporation of labeled precursors (e.g., ¹³C-labeled mevalonate or FPP) into this compound. | No studies reported. |
Experimental Protocols for Pathway Elucidation
The characterization of the this compound biosynthesis pathway in Aristolochia will require the isolation and functional analysis of the key enzymes. The following provides a detailed, generalized protocol for the heterologous expression and in vitro characterization of a candidate plant sesquiterpene synthase, which can be adapted for the identification of aristolene synthase from Aristolochia.[8][9][10][11]
Protocol: In Vitro Characterization of a Candidate Aristolene Synthase
Objective: To determine if a candidate gene from Aristolochia encodes a functional aristolene synthase.
Materials:
-
Candidate sesquiterpene synthase cDNA cloned into an expression vector (e.g., pET-28a).
-
E. coli expression host (e.g., BL21(DE3)).
-
LB medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (lysis buffer with 20 mM imidazole).
-
Elution buffer (lysis buffer with 250 mM imidazole).
-
Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% v/v glycerol, 1 mM DTT).
-
(2E,6E)-Farnesyl pyrophosphate (FPP) substrate.
-
GC-MS grade n-hexane.
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Heterologous Expression:
-
Transform the expression vector containing the candidate gene into E. coli.
-
Grow a starter culture overnight at 37°C.
-
Inoculate a larger volume of LB medium and grow to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Confirm the purity and size of the protein by SDS-PAGE.
-
-
Enzyme Assay:
-
Set up the reaction in a glass vial with a Teflon-lined cap.
-
Add assay buffer, purified enzyme (e.g., 50-100 µg), and FPP (e.g., 50 µM).
-
Overlay the aqueous reaction mixture with n-hexane to trap volatile products.
-
Incubate at 30°C for 1-2 hours.
-
Vortex the vial to extract the sesquiterpene products into the hexane layer.
-
Collect the hexane layer for analysis.
-
-
Product Identification:
-
Analyze the hexane extract by GC-MS.
-
Compare the mass spectrum of the product peak with a known standard of (+)-aristolene and with mass spectral libraries (e.g., NIST).
-
A match in retention time and mass spectrum confirms the identity of the product as aristolene.
-
Visualizing the Experimental Workflow
The following diagram outlines the workflow for the functional characterization of a candidate aristolene synthase.
Future Directions
The elucidation of the this compound biosynthetic pathway in Aristolochia is an open area for research. Key future directions include:
-
Gene Discovery: Identification of candidate aristolene synthase and cytochrome P450 genes from Aristolochia transcriptomic data.
-
Functional Genomics: Characterization of these candidate genes using the experimental workflow described above.
-
Regulatory Studies: Investigation of the transcriptional regulation of the this compound biosynthetic genes in response to developmental and environmental cues.
-
Metabolic Engineering: Once the pathway is fully characterized, there is potential for heterologous expression in microbial hosts for sustainable production of this compound.
This technical guide serves as a foundational resource for researchers embarking on the study of this compound biosynthesis in Aristolochia. The provided frameworks for the presumed pathway and experimental protocols are intended to accelerate the discovery and characterization of this scientifically significant biosynthetic route.
References
- 1. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aristolochene synthase - Wikipedia [en.wikipedia.org]
- 4. Quantitative analysis of aristolochic acids, toxic compounds, contained in some medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Qualitative and Quantitative Analysis of Aristolochic Acids in Aristolochia cinnabarina Dried Root Tubers by UPLC-QTOF-MS/MS | Chinese Journal of Experimental Traditional Medical Formulae;(24): 162-170, 2021. | WPRIM [pesquisa.bvsalud.org]
- 7. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical characterization of purified sesquiterpene synthases [bio-protocol.org]
The Chemical Architecture of Aristolone: A Comprehensive Structural and Stereochemical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of Aristolone, a sesquiterpenoid of significant interest due to its unique molecular framework and biological activity. This document details the elucidation of its structure, its specific stereochemical configuration, and the experimental methodologies that have been pivotal in its characterization.
Core Chemical Identity
This compound is a tricyclic sesquiterpenoid characterized by a complex carbon skeleton. Its identity is defined by the following key properties:
| Property | Value | Reference |
| IUPAC Name | (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1,1a,4,5,6,7,7a,7b-octahydro-2H-cyclopropa[a]naphthalen-2-one | [1][2] |
| Molecular Formula | C₁₅H₂₂O | [1][2][3][4][5] |
| Molecular Weight | 218.34 g/mol | [1][2][4][5][6] |
| CAS Number | 6831-17-0 | [2][4][5][6][7] |
| Synonyms | (–)-Aristolone, Aristofone | [1] |
Structural Elucidation: From Skeleton to Final Confirmation
The determination of this compound's intricate structure was a multi-step process involving classical chemical methods and modern spectroscopic techniques.
Foundational Chemical Analysis
Initial studies on this compound, isolated from the essential oil of Aristolochia debilis, established its molecular formula as C₁₅H₂₂O.[3] Early experiments involving chemical degradation provided the first clues to its core structure. For instance, dehydrogenation of this compound yielded 5-methyl-2-naphthol, while the deoxygenated derivative, deoxothis compound, produced 1-methylnaphthalene upon dehydrogenation.[3] These results strongly suggested the presence of a hydronaphthalene skeleton with a methyl group at the C5 position and a ketone at the C2 position.[3] Further examination of its absorption spectra indicated that the ketone group was conjugated with both a double bond and a cyclopropane ring.[3]
Spectroscopic Characterization
Modern spectroscopic methods were essential for piecing together the precise connectivity and chemical environment of each atom in the molecule.
-
Infrared (IR) Spectroscopy: The presence of a conjugated ketone system is confirmed by characteristic absorption bands in the IR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular formula of C₁₅H₂₂O by providing a precise molecular ion peak.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure. Although specific peak-by-peak data from early papers is scattered, compiled data and spectra from various sources confirm the presence of four methyl groups, a cyclopropyl ring, and the specific arrangement of protons and carbons in the tricyclic system.[8][9][10]
Definitive Stereochemical Assignment: Single-Crystal X-ray Diffraction
While spectroscopic methods define the chemical connectivity, the absolute three-dimensional arrangement of the atoms, or stereochemistry, required a definitive technique. The crystal structure of (−)-Aristolone was successfully determined using single-crystal X-ray diffraction.[10] This analysis unambiguously established the relative and absolute stereochemistry at the four chiral centers, confirming the (1aR,7R,7aR,7bS) configuration as specified in its IUPAC name.
Stereochemistry of this compound
This compound possesses a rigid tricyclic structure with four stereocenters, leading to a specific and complex three-dimensional shape that is crucial for its biological activity. The stereochemical descriptors are:
-
1aR
-
7R
-
7aR
-
7bS
The fusion of the cyclopropane ring to the hydronaphthalene core creates a strained and unique topology.
Experimental Protocols
The following sections describe generalized methodologies for the isolation and structural characterization of this compound.
Isolation of this compound by Hydrodistillation
This compound is commonly isolated from the roots of plants such as Elionurus hensii.[11]
-
Preparation: The plant material (e.g., roots) is air-dried and then ground into a coarse powder.
-
Hydrodistillation: The powdered material is subjected to hydrodistillation for several hours using a Clevenger-type apparatus. This process uses steam to volatilize the essential oils.
-
Extraction: The collected essential oil is then decanted and dried over anhydrous sodium sulfate.
-
Purification: this compound can be purified from the crude essential oil using chromatographic techniques, such as column chromatography on silica gel, to separate it from other components of the oil.[11]
Structural Analysis by NMR Spectroscopy
-
Sample Preparation: A small, pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (such as COSY, HSQC, and HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations from the 2D spectra are analyzed to assign all proton and carbon signals and confirm the molecular structure.[12]
Single-Crystal X-ray Diffraction Protocol
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a solution of the pure compound in an appropriate solvent system.[13]
-
Data Collection: A selected crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam.[14] Diffraction data (reflections) are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are refined to best fit the experimental data, ultimately yielding a precise 3D model of the molecule with all bond lengths, angles, and the absolute stereoconfiguration.[15]
Biological Activity and Signaling Pathway
This compound has been identified as a compound with potential therapeutic applications. It is reported to induce mesenteric vasodilation and ameliorate hypertension.[1] This physiological effect is mediated through the activation of the KATP channel and the PDK1-Akt-eNOS signaling pathway.[1]
Caption: this compound signaling pathway in vasodilation.
Workflow for Structural Elucidation
The process of determining the structure of a novel natural product like this compound follows a logical and systematic workflow, beginning with isolation and culminating in the definitive assignment of its structure and stereochemistry.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C15H22O | CID 165536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. realgenelabs.com [realgenelabs.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound, 6831-17-0 [thegoodscentscompany.com]
- 7. chemwhat.com [chemwhat.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the extraction of the p‐menthadienol isomers and this compound contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Crystallization and preliminary X-ray diffraction studies of the glutaminyl cyclase from Carica papaya latex - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Activity Screening of Aristolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aristolone is a naturally occurring sesquiterpenoid found in various plant and marine species, including Ficus auriculata and Cryptocarya amygdalina.[1][2] Its chemical structure presents a promising scaffold for drug discovery, necessitating a systematic evaluation of its biological activities. This technical guide provides a comprehensive overview of the initial in vitro screening protocols to assess the cytotoxic, anti-inflammatory, and antimicrobial potential of this compound. Detailed methodologies, data presentation formats, and workflow visualizations are provided to facilitate the design and execution of these foundational experiments.
Cytotoxicity Screening
A primary step in evaluating a novel compound is to determine its effect on cell viability and proliferation, particularly against cancer cell lines. Studies have indicated that this compound exhibits cytotoxic effects against various cell lines.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[3][4]
Data Presentation: Cytotoxicity
Quantitative results from cytotoxicity assays are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cell Type | This compound IC50 | Reference Compound (e.g., Doxorubicin) IC50 |
| LoVo | Human Colon Carcinoma | 16.60 µg/mL[1] | Insert Data |
| HeLa | Human Cervical Cancer | Insert Data | Insert Data |
| MCF7 | Human Breast Cancer | Insert Data | Insert Data |
| PC3 | Human Prostate Cancer | Insert Data | Insert Data |
| A549 | Human Lung Carcinoma | Insert Data | Insert Data |
| Table 1: Example of IC50 data summary for this compound against various cancer cell lines. Data should be compiled from experimental results. |
Experimental Protocol: MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability.[4][5][6]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Visualization: MTT Assay Workflow
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases.[7] Compounds related to this compound, such as aristolochic acids found in Aristolochia species, have been investigated for anti-inflammatory properties.[8][9] A common initial screening method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[10][11]
Data Presentation: Anti-inflammatory Activity
Results can be presented as the percentage inhibition of nitric oxide production at various concentrations, and an IC50 value for this inhibition can be calculated.
| This compound Conc. (µM) | NO Production (µM) | % Inhibition of NO |
| 0 (Unstimulated) | Insert Data | N/A |
| 0 (LPS Control) | Insert Data | 0% |
| 1 | Insert Data | Calculate |
| 10 | Insert Data | Calculate |
| 50 | Insert Data | Calculate |
| 100 | Insert Data | Calculate |
| Table 2: Example data table for quantifying the inhibition of LPS-induced nitric oxide production by this compound in RAW 264.7 cells. |
Experimental Protocol: Nitric Oxide (Griess) Assay
This protocol is based on the chemical detection of nitrite, a stable product of NO, using the Griess reagent.[12][13]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 2 × 10⁴ cells/well and incubate overnight.[11]
-
Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control. Incubate for 1-2 hours.[13]
-
Stimulation: Add LPS to all wells (except the unstimulated negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.[13]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution (1% in 5% H₃PO₄) to each supernatant sample.
-
Incubate in the dark at room temperature for 10 minutes.[12]
-
Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution (0.1% in dH₂O).
-
Incubate in the dark at room temperature for another 10 minutes.[12] A pink/red azo dye will form in the presence of nitrite.
-
-
Absorbance Measurement: Measure the absorbance at 550 nm.[12]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percentage inhibition of NO production compared to the LPS-only control. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to cytotoxicity.[11]
Visualization: Griess Assay Workflow
Visualization: Potential Anti-inflammatory Signaling Pathway
This compound's anti-inflammatory effects could be mediated through the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB pathway, which is commonly activated by LPS.[7]
Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents.[14] Natural products are a rich source of such compounds. The initial screening for antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.[15]
Data Presentation: Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16]
| Microorganism | Strain (e.g., ATCC) | Gram Stain | This compound MIC (µg/mL) | Control Drug MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | Insert Data | Vancomycin |
| Escherichia coli | ATCC 25922 | Negative | Insert Data | Ciprofloxacin |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | Insert Data | Ciprofloxacin |
| Candida albicans | ATCC 90028 | N/A (Fungus) | Insert Data | Fluconazole |
| Table 3: Example data table for summarizing the Minimum Inhibitory Concentration (MIC) of this compound against a panel of microbes. |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[17]
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[18] The typical concentration range tested is 0.125 to 128 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.[19]
-
Inoculation: Add the bacterial or fungal inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth, no compound) and a negative control (broth only, no microorganism).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for most bacteria) or as appropriate for the specific microorganism.[20]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[15] A viability indicator like resazurin can also be used for a colorimetric readout.
Visualization: MIC Determination Workflow
Conclusion and Future Directions
This guide outlines the fundamental assays for the initial biological screening of this compound. The described cytotoxicity, anti-inflammatory, and antimicrobial tests provide a robust framework for establishing a preliminary profile of its therapeutic potential. Positive "hits" in any of these screens warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy: Validating the in vitro findings in relevant animal models of cancer, inflammation, or infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and reduce potential toxicity.
-
Enzyme Inhibition Assays: Based on initial findings, targeted assays against specific enzymes like cyclooxygenases (COX), lipoxygenases (LOX), or microbial enzymes can be performed.[21][22]
A systematic approach to this initial screening phase is critical for identifying promising lead compounds like this compound and guiding their progression through the drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H22O | CID 165536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Non-carcinogenic/non-nephrotoxic aristolochic acid IVa exhibited anti-inflammatory activities in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Activity of S. Marianum and N. Sativa Extracts on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the Antibacterial Effect of Aurone-Derived Triazoles on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. apec.org [apec.org]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of antimicrobial and enzymes inhibition effects of <i>Allium kastambulense</i> with in silico studies: Analysis of its phenolic compounds and flavonoid contents - Arabian Journal of Chemistry [arabjchem.org]
In Silico Prediction of Aristolone's Molecular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aristolone, a naturally occurring sesquiterpenoid, has garnered interest for its potential therapeutic properties. However, a comprehensive understanding of its molecular mechanisms of action remains elusive. This technical guide provides a detailed framework for the in silico prediction of this compound's molecular targets. By leveraging a suite of computational methodologies, researchers can elucidate potential protein interactions and downstream signaling pathways, thereby accelerating drug discovery and development efforts. This document outlines a systematic workflow, from initial target identification using reverse docking and pharmacophore modeling to subsequent validation through molecular dynamics simulations. Detailed hypothetical experimental protocols and data interpretation strategies are provided to guide researchers in applying these techniques to this compound and other natural products.
Introduction to In Silico Target Prediction
The identification of molecular targets is a critical and often rate-limiting step in drug discovery. Traditional experimental approaches can be time-consuming and resource-intensive. In silico target prediction methods offer a rapid and cost-effective alternative to generate testable hypotheses about a compound's mechanism of action. These computational techniques utilize the three-dimensional structure of a small molecule to screen against vast libraries of protein structures, predicting potential binding interactions.
This guide uses this compound, a sesquiterpene with reported anti-inflammatory and cytotoxic activities, as a case study to illustrate a comprehensive in silico target prediction workflow. Sesquiterpenes are known to modulate various signaling pathways, including NF-κB, MAPK, and JAK/STAT, making them promising candidates for further investigation.
Proposed In Silico Workflow for this compound
A multi-step computational approach is recommended to increase the confidence of target prediction. This workflow integrates several complementary techniques to cross-validate findings and provide a more holistic view of this compound's potential bioactivity.
Methodologies and Experimental Protocols
Reverse Docking
Reverse docking is a computational technique where a single ligand of interest is docked against a large library of protein structures to identify potential binding partners.
Experimental Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 102035).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) in software such as Avogadro or PyMOL.
-
Save the optimized structure in a format compatible with docking software (e.g., .pdbqt).
-
-
Protein Target Library Preparation:
-
Select a library of potential protein targets. This can be a comprehensive library like the PDBbind database or a curated subset focusing on proteins implicated in inflammation and cancer (e.g., kinases, transcription factors, enzymes in the arachidonic acid pathway).
-
For each protein, remove water molecules and existing ligands.
-
Add polar hydrogens and assign partial charges using tools like AutoDockTools.
-
Define the binding site. For a blind docking approach, the entire protein surface can be considered.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina or ReverseDock.
-
Configure the docking parameters, including the search space (grid box) and exhaustiveness.
-
Execute the docking of this compound against each protein in the prepared library.
-
-
Data Analysis:
-
Rank the protein targets based on the predicted binding affinity (e.g., kcal/mol).
-
Visualize the top-ranked protein-ligand complexes to analyze the binding pose and key interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. This can be used to screen for other molecules with similar activity or to identify potential targets for a known active molecule.
Experimental Protocol:
-
Feature Identification:
-
Based on the structure of this compound, identify key pharmacophoric features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
-
-
Pharmacophore Model Generation:
-
Use software like PharmaGist or LigandScout to generate a 3D pharmacophore model based on the identified features of this compound.
-
-
Database Screening:
-
Screen a database of known protein-ligand complexes (e.g., PDB) with the generated pharmacophore model.
-
The screening will identify proteins whose binding sites can accommodate the pharmacophoric features of this compound.
-
-
Hit Ranking:
-
Rank the identified protein targets based on a scoring function that evaluates the fit of the pharmacophore model to the binding site.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations are used to study the dynamic behavior of a protein-ligand complex over time, providing insights into the stability of the binding pose and the nature of the interactions.
Experimental Protocol:
-
System Preparation:
-
Select the top-ranked protein-ligand complexes from reverse docking and/or pharmacophore modeling.
-
Place the complex in a simulation box and solvate it with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Use an MD simulation package like GROMACS or AMBER.
-
Perform energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.
-
Run a production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability.
-
Analyze the persistence of key interactions (e.g., hydrogen bonds) over the simulation time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to further validate the binding affinity.
-
Data Presentation and Interpretation
Quantitative data from each computational step should be summarized in tables for clear comparison and interpretation.
Table 1: Hypothetical Top Hits from Reverse Docking of this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 5F19 | -8.5 | Arg120, Tyr355, Ser530 |
| NF-κB p50/p65 heterodimer | 1VKX | -8.2 | Lys147, Gln221, Arg245 |
| Mitogen-activated protein kinase 14 (p38 MAPK) | 3S3I | -7.9 | Lys53, Met109, Asp168 |
| Janus kinase 2 (JAK2) | 4Z1B | -7.6 | Leu855, Val863, Leu932 |
| 5-Lipoxygenase (5-LOX) | 3V99 | -7.4 | His367, His372, Ile406 |
Table 2: Hypothetical Molecular Dynamics Simulation Results for Top this compound-Target Complexes (100 ns)
| Complex | Average Ligand RMSD (Å) | Average Protein RMSD (Å) | Key Hydrogen Bond Occupancy (%) |
| This compound-COX-2 | 1.2 ± 0.3 | 1.5 ± 0.2 | Tyr355 (75%), Ser530 (60%) |
| This compound-NF-κB | 1.5 ± 0.4 | 1.8 ± 0.3 | Gln221 (82%) |
| This compound-p38 MAPK | 1.8 ± 0.5 | 2.0 ± 0.4 | Lys53 (55%), Asp168 (48%) |
Predicted Signaling Pathways
Based on the hypothetical target predictions and the known biological activities of sesquiterpenes, several signaling pathways can be postulated as being modulated by this compound.
NF-κB Signaling Pathway
Sesquiterpene lactones are well-documented inhibitors of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the in silico prediction of this compound's molecular targets. By following the outlined workflow, researchers can generate robust, testable hypotheses regarding its mechanism of action. The integration of reverse docking, pharmacophore modeling, and molecular dynamics simulations, coupled with pathway analysis, offers a powerful strategy to elucidate the complex pharmacology of natural products. The hypothetical data and pathways presented herein serve as an illustrative example of how these computational tools can be applied. The ultimate validation of these in silico predictions will, of course, rely on subsequent experimental verification through in vitro and in vivo assays. This synergistic approach, combining computational prediction with experimental validation, holds immense promise for accelerating the discovery of novel therapeutics from natural sources.
Aristolone: A Comprehensive Review of a Promising Sesquiterpenoid
For Researchers, Scientists, and Drug Development Professionals
Aristolone, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community for its diverse and promising biological activities. Found in various plant species, most notably from the Aristolochia and Nardostachys genera, this bicyclic compound presents a unique chemical scaffold that has been the subject of synthetic efforts and biological evaluation. This technical guide provides a comprehensive literature review of this compound research, summarizing its biological activities, outlining synthetic and isolation approaches, and highlighting key areas for future investigation.
Biological Activities of this compound and Related Compounds
This compound and extracts from plants containing it have demonstrated a range of biological effects, including anti-proliferative, antimicrobial, antidiabetic, and anti-inflammatory properties. The following tables summarize the available quantitative data from the literature. It is important to note that much of the existing research has been conducted on crude extracts or essential oils, and data on pure this compound is limited.
Table 1: Anti-proliferative and Cytotoxic Activity
| Plant/Compound Source | Cell Line | Activity Type | IC50 Value | Citation |
| Essential oil from Elionurus hensii roots (high in this compound) | MCF-7 (Breast Cancer) | Anti-proliferative | 37.77 µg/mL | [1] |
| Chloroform extract of Aristolochia baetica | MCF-7 (Breast Cancer) | Cytotoxic | 216.06 µg/mL | [2] |
Table 2: Antimicrobial Activity
| Plant/Compound Source | Microorganism | Activity Type | MIC Value | Citation |
| Essential oil of Aristolochia mollissima rhizome | Staphylococcus saprophyticus | Bactericidal | Not Specified | [3] |
| Essential oil of Aristolochia mollissima aerial part | Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal | Not Specified | [3] |
Table 3: Antidiabetic Activity
| Plant/Compound Source | Assay | Activity Type | IC50 Value | Citation |
| Ethyl acetate fraction of Aristolochia longa | α-Glucosidase Inhibition | Antidiabetic | 1.112 mg/mL | [4] |
Note: The majority of the cited studies utilize extracts, and the specific contribution of this compound to the observed activity has not been definitively established.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and isolation of pure this compound are not extensively documented in publicly available literature. However, general methodologies can be gleaned from published research.
Total Synthesis of (±)-Aristolone
The total synthesis of racemic this compound has been achieved, with a key step involving the intramolecular cyclization of a diazoketone catalyzed by cupric sulfate. The general approach involves the construction of a decalin ring system followed by the formation of the characteristic cyclopropane ring.
A reported synthesis by Piers et al. (1969) outlines a multi-step process.[5] Due to the complexity and the lack of a detailed, reproducible protocol in the available literature, a step-by-step guide cannot be provided here. Researchers interested in the total synthesis are encouraged to consult the original publications for a thorough understanding of the synthetic strategy and reaction conditions.
Isolation and Purification of this compound from Natural Sources
This compound is typically isolated from the roots and rhizomes of plants from the Aristolochia genus. The general procedure involves:
-
Extraction: The dried and powdered plant material is extracted with an organic solvent, such as methanol or chloroform.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are further purified using chromatographic techniques, such as column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
The specific solvent systems and chromatographic conditions vary depending on the plant source and the scale of the isolation.
Signaling Pathways and Mechanism of Action: A Knowledge Gap
A significant gap in the current body of research is the elucidation of the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects. While the anti-proliferative and anti-inflammatory activities suggest potential interactions with key cellular signaling cascades, no definitive studies have been published to date that identify the specific protein targets or pathways modulated by pure this compound.
To stimulate further research in this critical area, the following diagrams illustrate a hypothetical experimental workflow for identifying this compound's mechanism of action and a general overview of the drug discovery process.
Caption: Hypothetical workflow for mechanism of action studies.
Caption: Overview of the drug discovery and development process.
Future Directions and Conclusion
This compound remains a molecule of significant interest with demonstrated potential in several therapeutic areas. However, to advance its development as a potential drug candidate, future research must focus on several key areas:
-
Standardized Isolation and Synthesis: The development of robust and scalable protocols for the isolation of pure this compound from natural sources or through total synthesis is essential for consistent and reliable biological testing.
-
Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies using pure this compound are required to determine its precise potency (e.g., IC50, MIC values) across a range of cancer cell lines, microbial strains, and in relevant disease models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is a critical next step. This will not only provide a deeper understanding of its biological activity but also guide the rational design of more potent and selective derivatives.
-
Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound is necessary to assess its drug-like properties and potential for clinical development.
References
- 1. Astaxanthin targets PI3K/Akt signaling pathway toward potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Total Synthesis of the Aristolochic Acids, Their Major Metabolites, and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis Methodology for (±)-Aristolone
This document provides a detailed overview of the total synthesis of (±)-aristolone, a sesquiterpenoid natural product. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Application Notes
The total synthesis of (±)-aristolone, a bicyclic sesquiterpenoid, has been a subject of interest due to its unique structural features, including a conjugated enone system and a gem-dimethylcyclopropane ring. The methodology detailed here is based on the work of Piers and co-workers, which established an efficient route to this natural product. The key feature of their strategy is the intramolecular cyclization of an olefinic diazoketone, which effectively constructs the bicyclo[4.1.0]heptanone core of aristolone. This approach begins with the readily available starting material, 2,3-dimethylcyclohexanone, and proceeds through a series of transformations to build the necessary functionality for the crucial cyclization step. The synthesis is notable for its strategic use of diazoketone chemistry to form the strained three-membered ring.
Retrosynthetic Analysis
The retrosynthetic strategy for (±)-aristolone is outlined below. The primary disconnection simplifies the bicyclic system into a more accessible acyclic precursor.
Caption: Retrosynthetic analysis of (±)-aristolone.
Forward Synthesis Workflow
The forward synthesis, based on the retrosynthetic analysis, is depicted in the following workflow diagram.
Caption: Forward synthesis workflow for (±)-aristolone.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of (±)-aristolone.
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Formation of Epimeric Alcohols | 2,3-Dimethylcyclohexanone | Mixture of epimeric alcohols (10) | 88 |
| 2 | Intramolecular Cyclization | Diazoketone (27) | (±)-Aristolone (1) and (±)-6,7-epi-aristolone (28) | ~42% (this compound), ~20% (epi-aristolone) |
Experimental Protocols
Detailed experimental protocols for the key steps in the synthesis of (±)-aristolone are provided below.
Step 1: Synthesis of Epimeric Alcohols (10)
A solution of the 6-n-butylthiomethylene derivative of 2,3-dimethylcyclohexanone is reacted with methyllithium in diethyl ether.
-
Reaction Conditions: The solution is refluxed for 8 hours.
-
Work-up: After cooling, the excess methyllithium is quenched by the careful addition of dilute hydrochloric acid. The ether layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is evaporated, and the residual material is distilled under reduced pressure (b.p. 62-67 °C at 0.2 mm Hg) to yield a mixture of epimeric alcohols.[1]
-
Yield: 88%[1]
Step 2: Intramolecular Cyclization to form (±)-Aristolone (1)
The olefinic diazoketone (27) is subjected to a cupric sulfate-catalyzed intramolecular cyclization.
-
Catalyst: Anhydrous cupric sulfate.
-
Solvent: Cyclohexane.
-
Reaction Conditions: The reaction mixture is refluxed.
-
Product Mixture: The reaction produces a mixture of compounds, with the major components being (±)-aristolone (approximately 42%) and (±)-6,7-epi-aristolone (approximately 20%), along with several minor unidentified components.[1]
-
Purification: The mixture is purified by a combination of preparative thin-layer chromatography and preparative gas-liquid chromatography to isolate the individual products. (±)-Aristolone is obtained as a crystalline solid (m.p. 62-63 °C after recrystallization from petroleum ether).[1]
This synthesis provides an efficient pathway to (±)-aristolone and demonstrates the utility of intramolecular diazoketone cyclization in the construction of complex natural products.[1][2][3][4]
References
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Aristolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of aristolone, a natural sesquiterpenoid, on cancer cell lines. The following sections detail the methodologies for key cell-based assays to determine cell viability, membrane integrity, and the induction of apoptosis.
Introduction to this compound and Cytotoxicity Testing
This compound is a bicyclic sesquiterpenoid found in various plant species, including those from the Aristolochia genus. Preliminary studies suggest that this compound possesses antiproliferative and cytotoxic properties against cancer cell lines, making it a compound of interest for further investigation in drug discovery. To characterize the anticancer potential of this compound, a panel of robust and reproducible cell-based assays is essential. This document outlines the protocols for the MTT assay to assess metabolic activity, the LDH assay to measure membrane integrity, and the Annexin V and Caspase-3/7 assays to specifically investigate the induction of apoptosis.
Data Presentation: Quantifying this compound's Cytotoxic Effects
The cytotoxic activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that inhibits 50% of cell growth or viability after a specific exposure time. The IC50 values of this compound should be determined in various cancer cell lines to assess its potency and selectivity. Below is a template for summarizing such quantitative data.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| A549 | Lung Carcinoma | SRB/MTT | 48/72 | [Insert experimental value] | [Insert experimental value] |
| H23 | Lung Carcinoma | SRB/MTT | 48/72 | [Insert experimental value] | [Insert experimental value] |
| [Add other relevant cell lines] | [Specify cancer type] | [Specify assay] | [Specify time] | [Insert experimental value] | [Insert experimental value] |
Note: Specific IC50 values for this compound are to be determined experimentally using the protocols outlined below. Literature suggests this compound exhibits antiproliferative effects on A549 and H23 lung cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to include appropriate controls in each assay, including vehicle-treated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[1][2][3]
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[2]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Complete cell culture medium
-
Selected cancer cell lines
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and positive control wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.
Materials:
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Complete cell culture medium
-
Selected cancer cell lines
-
Microplate reader
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-5).
-
Prepare control wells:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background control: Culture medium alone.
-
-
After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates or T-25 flasks
-
Complete cell culture medium
-
Selected cancer cell lines
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspases, generating a luminescent signal.
Materials:
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates
-
Complete cell culture medium
-
Selected cancer cell lines
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-5).
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Signaling Pathways in this compound-Induced Cytotoxicity
Based on studies of structurally related compounds like aristolochic acid, this compound is hypothesized to induce cytotoxicity through the induction of apoptosis and cell cycle arrest, potentially mediated by the generation of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.
This proposed pathway suggests that this compound treatment leads to an increase in intracellular ROS, which in turn activates MAPK signaling cascades. This can lead to the upregulation of the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction, caspase activation, and ultimately, apoptosis. Concurrently, MAPK activation may also contribute to cell cycle arrest at the G2/M phase. This proposed mechanism provides a framework for further investigation into the specific molecular targets of this compound.
References
- 1. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 2. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Aristolone as a Molecular Probe in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolone, a natural sesquiterpenoid, has garnered attention for its diverse biological activities, including anti-inflammatory, anti-proliferative, and vasodilatory effects. Recent, albeit limited, evidence suggests that this compound may exert its vasodilatory effects through the activation of the PDK1-Akt-eNOS signaling pathway. This has opened up the possibility of utilizing this compound as a molecular probe to investigate this critical cell signaling cascade, which plays a fundamental role in cardiovascular physiology and pathology. This document provides a hypothetical framework for the application of this compound as a molecular probe to study the PDK1-Akt-eNOS pathway, complete with detailed protocols and data presentation. It is important to note that the use of this compound as a molecular probe is an emerging area of research, and the following application notes are intended to serve as a guide for potential experimental designs.
Hypothetical Application: Elucidation of the PDK1-Akt-eNOS Signaling Pathway
This compound is proposed to act as an activator of the Phosphoinositide-dependent kinase 1 (PDK1), a master kinase that phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key signaling molecule that mediates vasodilation. By using this compound as a specific activator, researchers can dissect the downstream events of this pathway, identify potential new drug targets, and screen for other molecules that modulate this cascade.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound's activity on key components of the PDK1-Akt-eNOS pathway. These values are for illustrative purposes and would need to be determined experimentally.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PDK1 Activation) | 5 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | Hypothetical Data |
| EC50 (Akt Phosphorylation) | 10 µM | HUVECs | Hypothetical Data |
| EC50 (eNOS Phosphorylation) | 15 µM | HUVECs | Hypothetical Data |
| EC50 (NO Production) | 20 µM | HUVECs | Hypothetical Data |
| Ki (Binding affinity to PDK1) | 2.5 µM | Recombinant Human PDK1 | Hypothetical Data |
| Anti-proliferative IC50 | 37.77 µg/mL | MCF-7 breast cancer cells | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PDK1 Activation
This protocol describes how to assess the direct effect of this compound on PDK1 kinase activity.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate peptide (e.g., T308tide)
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the this compound dilution or vehicle control (DMSO).
-
Add 10 µL of a solution containing the PDK1 enzyme and the substrate peptide to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of PDK1 activity relative to the vehicle control and plot the results to determine the IC50 value of this compound for PDK1 activation.
Protocol 2: Western Blot Analysis of Akt and eNOS Phosphorylation in HUVECs
This protocol details the investigation of this compound's effect on the phosphorylation of Akt and eNOS in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-eNOS (Ser1177), anti-total-eNOS, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Measurement of Nitric Oxide (NO) Production in HUVECs
This protocol describes the quantification of NO production in response to this compound treatment using a Griess assay.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound (dissolved in DMSO)
-
Griess Reagent System
-
96-well clear, flat-bottom plates
-
Plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Seed HUVECs in a 96-well plate and grow to 80-90% confluency.
-
Replace the medium with a phenol red-free medium and serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for 24 hours.
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Perform the Griess assay according to the manufacturer's instructions to measure the amount of nitrite, a stable and quantifiable breakdown product of NO.
-
Measure the absorbance at 540 nm using a plate reader.
-
Generate a standard curve using a known concentration of sodium nitrite to determine the nitrite concentration in the samples.
-
Normalize the NO production to the cell number or total protein content.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for studying this compound's effect on cell signaling.
References
Analysis of the PDK1-Akt-eNOS Pathway with Aristolone Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolone, a natural sesquiterpenoid found in plants such as Nardostachys jatamansi, has demonstrated potential therapeutic effects on the cardiovascular system. Recent studies indicate that (-)-aristolone can induce vasodilation and ameliorate hypertension by activating the Phosphoinositide-dependent kinase 1 (PDK1), Protein Kinase B (Akt), and endothelial Nitric Oxide Synthase (eNOS) signaling pathway.[1][2] This pathway is a critical regulator of vascular tone and endothelial function. Activation of this cascade leads to the phosphorylation and subsequent activation of eNOS, which produces nitric oxide (NO), a potent vasodilator.[1][2] Understanding the interaction of this compound with the PDK1-Akt-eNOS pathway is crucial for the development of novel antihypertensive therapies.
These application notes provide a summary of the effects of this compound on this pathway and detailed protocols for key experiments to study these interactions.
Data Presentation
While the full quantitative data from primary studies on this compound's specific effects on the PDK1-Akt-eNOS pathway are not publicly available, the qualitative effects observed in human umbilical vein endothelial cells (HUVECs) are summarized below.
| Target Protein | Effect of (-)-Aristolone Treatment | Method of Analysis |
| Phospho-Akt (Thr308) | Upregulated | Western Blot |
| Phospho-eNOS | Upregulated | Western Blot |
Table 1: Qualitative Effects of (-)-Aristolone on Key Proteins in the PDK1-Akt-eNOS Pathway. Data is based on findings reported for HUVECs.[2]
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and the experimental approach, the following diagrams are provided.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of Human Umbilical Vein Endothelial Cells (HUVECs) and subsequent treatment with this compound and inhibitors.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
(-)-Aristolone
-
PDK1 inhibitor (e.g., PHT-427)
-
eNOS inhibitor (e.g., L-NAME)
-
DMSO (vehicle)
-
6-well plates
Procedure:
-
Culture HUVECs in EGM-2 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HUVECs into 6-well plates and grow to 80-90% confluency.
-
For inhibitor studies, pre-incubate cells with the desired concentration of PHT-427 or L-NAME for 1 hour prior to this compound treatment.
-
Treat cells with various concentrations of (-)-aristolone or vehicle (DMSO) for the desired time points.
-
After treatment, wash the cells twice with ice-cold PBS and proceed to cell lysis for Western blot analysis.
Western Blot Analysis of Protein Phosphorylation
This protocol outlines the procedure for detecting the phosphorylation status of PDK1, Akt, and eNOS.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-PDK1, anti-PDK1, anti-p-Akt (Thr308), anti-Akt, anti-p-eNOS, anti-eNOS, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated HUVECs with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Perform densitometry analysis and normalize the phosphorylated protein levels to the total protein levels.
Ex Vivo Vasorelaxation Assay
This protocol describes the measurement of the vasodilatory effect of this compound on isolated arterial rings.
Materials:
-
Male Wistar rats or similar animal model
-
Krebs-Henseleit solution
-
U46619 (thromboxane A2 analog)
-
(-)-Aristolone
-
Organ bath system with force transducers
-
Dissection microscope and tools
Procedure:
-
Isolate the thoracic aorta or mesenteric artery from the animal model and place it in ice-cold Krebs-Henseleit solution.
-
Clean the artery of adhering connective and adipose tissue and cut it into 2-3 mm rings.
-
Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension.
-
Pre-contract the arterial rings with a submaximal concentration of U46619.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of (-)-aristolone to the bath.
-
Record the changes in isometric tension.
-
For inhibitor studies, pre-incubate the rings with PHT-427 or L-NAME for 30-60 minutes before pre-contraction with U46619.
-
Express the relaxation responses as a percentage of the U46619-induced pre-contraction.
References
Effective Formulation of Aristolone for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating aristolone, a lipophilic sesquiterpenoid, for effective in vivo research. Given its poor aqueous solubility, appropriate formulation is critical to ensure adequate bioavailability and meaningful experimental outcomes. This document outlines protocols for three common formulation strategies: nanoemulsion, liposomal delivery, and solid dispersion. Additionally, it details known and potential signaling pathways modulated by this compound to guide mechanistic studies.
This compound: Physicochemical Properties and Formulation Challenges
This compound is a natural compound with a molecular weight of 218.34 g/mol and a chemical formula of C15H22O.[1] Its predicted LogP value of approximately 3.873 indicates a lipophilic nature, which corresponds to its very low estimated water solubility of about 3.638 mg/L.[2] This poor water solubility presents a significant hurdle for in vivo studies, as it can lead to low absorption, poor bioavailability, and consequently, unreliable and difficult-to-interpret results. To overcome these challenges, formulation strategies that enhance the solubility and dissolution rate of this compound are essential.
Formulation Strategies and Protocols
This section details three effective methods for formulating this compound for in vivo administration. The choice of method will depend on the specific experimental requirements, including the desired route of administration, dosage, and pharmacokinetic profile.
Nanoemulsion Formulation
Nanoemulsions are kinetically stable colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. They are an excellent choice for improving the oral bioavailability of lipophilic drugs.[3][4]
Table 1: Example Nanoemulsion Composition for this compound
| Component | Example Material | Concentration (% w/w) | Purpose |
| Oil Phase | Medium-chain triglycerides (MCT) oil | 10 - 20 | Solvent for this compound |
| Surfactant | Polysorbate 80 (Tween® 80) | 15 - 25 | Emulsifier |
| Co-surfactant | Transcutol® P | 5 - 15 | Co-emulsifier, enhances emulsification |
| Aqueous Phase | Deionized Water | q.s. to 100 | Continuous phase |
| This compound | - | 0.1 - 1.0 | Active Pharmaceutical Ingredient |
Experimental Protocol: High-Pressure Homogenization Method
-
Preparation of Oil Phase: Dissolve the desired amount of this compound in the oil phase (e.g., MCT oil) with gentle heating and stirring until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Transcutol® P) in deionized water.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 10,000 rpm) for 10-15 minutes using a high-shear homogenizer.
-
Nanoemulsification: Pass the coarse emulsion through a high-pressure homogenizer at a pressure of 15,000-20,000 psi for 3-5 cycles. The number of cycles and pressure may need to be optimized to achieve the desired droplet size and polydispersity index (PDI).
-
Characterization: Analyze the nanoemulsion for droplet size, PDI, and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of this compound can be determined by ultrafiltration followed by quantification of the free drug in the aqueous phase using a validated analytical method like HPLC.
Liposomal Formulation
Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds. For a lipophilic drug like this compound, it will primarily be entrapped within the lipid bilayer.[5][6]
Table 2: Example Liposomal Formulation for this compound
| Component | Example Material | Molar Ratio | Purpose |
| Phospholipid | Soybean Phosphatidylcholine (SPC) or DSPC | 10 | Main bilayer component |
| Cholesterol | Cholesterol | 3-5 | Stabilizes the bilayer |
| This compound | - | 0.1 - 0.5 | Active Pharmaceutical Ingredient |
Experimental Protocol: Thin-Film Hydration Method
-
Film Formation: Dissolve the lipids (e.g., SPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[7]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[5]
-
Characterization: Characterize the liposomes for particle size, PDI, and zeta potential using DLS. Determine the encapsulation efficiency by separating the unencapsulated this compound from the liposomes using techniques like dialysis or size exclusion chromatography, followed by quantification of the encapsulated drug.
Solid Dispersion Formulation
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. This technique can enhance the dissolution rate of poorly water-soluble drugs by reducing particle size to a molecular level and converting the drug to an amorphous state.[1][2][8]
Table 3: Example Solid Dispersion Formulation for this compound
| Component | Example Material | Drug:Carrier Ratio (w/w) | Purpose |
| Carrier | Polyvinylpyrrolidone (PVP) K30 or Soluplus® | 1:5 to 1:10 | Hydrophilic carrier, enhances dissolution |
| This compound | - | 1 | Active Pharmaceutical Ingredient |
Experimental Protocol: Solvent Evaporation Method
-
Dissolution: Dissolve both this compound and the hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane and methanol).
-
Solvent Removal: Evaporate the solvent under vacuum using a rotary evaporator. The temperature should be kept as low as possible to avoid degradation of the components.
-
Drying and Pulverization: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. The dried mass is then pulverized using a mortar and pestle and sieved to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for its amorphous nature using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). The dissolution rate of this compound from the solid dispersion should be compared to that of the pure drug in a relevant dissolution medium.
In Vivo Experimental Design and Pharmacokinetic Studies
For in vivo studies, the formulated this compound can be administered to animal models (e.g., mice or rats) via the desired route, typically oral gavage for nanoemulsions and solid dispersions, or intravenous injection for liposomal formulations.
Table 4: Example In Vivo Study Parameters
| Parameter | Example Value/Condition |
| Animal Model | Male Sprague-Dawley rats (200-250 g) |
| Dosage | 10-50 mg/kg (to be determined by efficacy studies) |
| Route of Administration | Oral gavage or Intravenous injection |
| Blood Sampling Time Points | 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dosing |
| Sample Analysis | LC-MS/MS for quantification of this compound in plasma |
| Pharmacokinetic Parameters | Cmax, Tmax, AUC, t1/2, Clearance |
Signaling Pathways Modulated by this compound
Understanding the molecular mechanisms of this compound is crucial for targeted research. Based on existing literature, this compound is known to modulate specific signaling pathways, and its structural similarity to other sesquiterpenoids suggests potential effects on other key cellular pathways.
Known Signaling Pathway: KATP Channel and PDK1-Akt-eNOS Pathway
This compound has been shown to induce mesenteric vasodilation by activating ATP-sensitive potassium (KATP) channels and the PDK1-Akt-eNOS pathway.[1] This suggests its potential therapeutic application in hypertension.
Potential Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer
Many natural products with anticancer properties exert their effects by modulating the PI3K/Akt/mTOR pathway, which is a critical regulator of cell proliferation, survival, and growth.[9][10][11] Given this compound's reported anticancer activity, investigating its effect on this pathway is a logical next step.
Potential Signaling Pathway: NF-κB and MAPK Pathways in Inflammation
Sesquiterpenoids are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators.
Conclusion
The successful in vivo investigation of this compound is contingent upon the use of appropriate formulation strategies to overcome its inherent poor water solubility. The protocols for nanoemulsion, liposomal, and solid dispersion formulations provided herein offer robust starting points for researchers. Furthermore, the elucidation of this compound's effects on the KATP/PDK1-Akt-eNOS pathway and the exploration of its potential impact on the PI3K/Akt/mTOR, NF-κB, and MAPK signaling cascades will be instrumental in defining its therapeutic potential. Careful characterization of the chosen formulation and a well-designed pharmacokinetic study are critical for obtaining reliable and reproducible in vivo data.
References
- 1. Molecular Biology of KATP Channels and Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of neuronal KATP channels by cGMP-dependent protein kinase: involvement of ROS and 5-hydroxydecanoate-sensitive factors in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPC Liposomes as Possible Delivery Systems for Improving Bioavailability of the Natural Sesquiterpene β-Caryophyllene: … [ouci.dntb.gov.ua]
- 4. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATP-sensitive potassium channel - Wikipedia [en.wikipedia.org]
- 6. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
Sourcing and Handling of Analytical Standards for Aristolone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sourcing, handling, and analysis of aristolone analytical standards. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and integrity of research and development activities involving this sesquiterpenoid.
Sourcing of this compound Analytical Standards
High-purity this compound analytical standards are essential for accurate quantification and identification in experimental settings. Several reputable suppliers specialize in the provision of such standards.
1.1. Recommended Suppliers:
-
MedKoo Biosciences: A supplier of various biochemicals for research, including this compound.
-
Cayman Chemical: Offers a range of analytical standards for research in areas such as cancer and cell biology.
-
Real-Gene Labs: Provides natural compounds for research purposes.
-
ChemFaces: A manufacturer and supplier of natural products and analytical standards.
1.2. Chemical and Physical Data:
It is imperative to verify the identity and purity of the analytical standard upon receipt. The Certificate of Analysis (CoA) provided by the supplier should be reviewed thoroughly. Key identifiers for this compound are provided in the table below. Note that two CAS numbers are often used interchangeably for what is chemically identified as (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1,1a,4,5,6,7,7a,7b-octahydro-2H-cyclopropa[a]naphthalen-2-one.
| Property | Value |
| Chemical Formula | C₁₅H₂₂O |
| Molecular Weight | 218.34 g/mol |
| CAS Numbers | 6831-17-0, 25274-27-5 |
| Appearance | Solid powder[1] |
| Purity | ≥98% (as specified by supplier)[1][2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1][2] |
Handling and Storage of this compound Analytical Standards
Proper handling and storage are critical to maintain the integrity and stability of the this compound analytical standard.
2.1. General Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
2.2. Storage Conditions:
-
Short-term storage (days to weeks): Store in a dry, dark environment at 0-4°C.[1]
-
Long-term storage (months to years): Store at -20°C.[1]
-
Keep the container tightly sealed to prevent moisture absorption and degradation.
-
Protect from light.
2.3. Preparation of Stock Solutions:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1]
-
Procedure:
-
Allow the vial containing the this compound standard to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of the standard using an analytical balance.
-
Dissolve the standard in the appropriate volume of high-purity DMSO to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Stock Solution Storage:
Experimental Protocols for this compound Analysis
The following are representative protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are based on general procedures for sesquiterpenoid analysis and should be validated for specific applications.
3.1. High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general framework for the quantitative analysis of an this compound analytical standard.
3.1.1. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water. A starting point could be a 70:30 (v/v) mixture of Acetonitrile:Water. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | To be determined by UV scan of this compound standard (typically in the range of 200-250 nm for sesquiterpenoids) |
3.1.2. Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound in the mobile phase, ranging from a low to a high concentration expected in the samples.
-
Inject each standard solution in triplicate.
-
Plot the peak area versus the concentration of each standard.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.995 for a valid calibration curve.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound.
3.2.1. Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Condition |
| Column | Capillary column suitable for sesquiterpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | 40-450 m/z |
3.2.2. Data Analysis:
-
Qualitative Analysis: Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST, Wiley).
-
Quantitative Analysis: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound. The peak area of a specific ion (quantification ion) is plotted against the concentration.
Signaling Pathway of this compound
This compound has been reported to induce mesenteric vasodilation and ameliorate hypertension through the activation of ATP-sensitive potassium (KATP) channels and the PDK1-Akt-eNOS signaling pathway.[1]
Caption: this compound signaling pathway leading to vasodilation.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of an this compound analytical standard.
Caption: Workflow for the analysis of this compound analytical standards.
References
Troubleshooting & Optimization
How to improve the yield of Aristolone chemical synthesis?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Aristolone chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for the total synthesis of this compound?
A1: The total synthesis of this compound has been approached through several key strategies. A prevalent method involves the intramolecular cyclization of an olefinic diazoketone, often catalyzed by copper sulfate, to construct the core bicyclo[4.1.0]heptanone system.[1][2][3] Another successful approach has been the enantioselective total synthesis of related compounds like (-)-Nardothis compound B, which utilizes a copper(I)-catalyzed conjugate addition/enolate trapping sequence and a gold(I)-catalyzed oxidative cyclization.[4] More recent developments have also explored microbial biosynthesis as a promising alternative to chemical synthesis for producing (-)-aristolone.[5][6]
Q2: My intramolecular cyclization of the diazoketone precursor is giving a low yield of this compound. What are the potential causes and solutions?
A2: Low yields in the intramolecular cyclization of the diazoketone precursor can stem from several factors:
-
Purity of the Diazoketone: The presence of impurities in the diazoketone precursor can significantly impact the efficiency of the cyclization reaction. Ensure the precursor is thoroughly purified before use.
-
Catalyst Activity: The activity of the copper sulfate catalyst is crucial. Use freshly prepared or properly stored catalyst. The reaction is sensitive to the quality of the catalyst.
-
Reaction Conditions: The reaction is typically carried out in refluxing cyclohexane.[2] Ensure the solvent is dry and the reaction is maintained at the appropriate temperature.
-
Side Reactions: The formation of byproducts, such as the epimer of this compound (6,7-epi-aristolone), is a known issue.[2] Careful control of reaction conditions can help minimize the formation of these side products. Purification techniques like preparative thin-layer chromatography or preparative gas-liquid chromatography can be used to isolate the desired product.[2]
Q3: I am observing the formation of significant amounts of byproducts during the synthesis. How can I minimize them?
A3: The formation of byproducts is a common challenge in multi-step organic synthesis. To minimize them in this compound synthesis:
-
Reaction Condition Optimization: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents. For instance, in the annelation of 2,3-dimethylcyclohexanone, the reaction with methyllithium requires carefully controlled conditions.[1]
-
Purification of Intermediates: Purifying intermediates at each step of the synthesis is critical to prevent the carry-over of impurities that can lead to side reactions in subsequent steps.
-
Choice of Reagents and Catalysts: The choice of reagents and catalysts can influence the stereoselectivity of the reaction. For example, in the synthesis of (-)-Nardothis compound B, a gold(I)-catalyzed oxidative cyclization was employed for the first time in total synthesis to achieve high selectivity.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in the Final Cyclization Step | Impure diazoketone precursor. | Purify the diazoketone using appropriate chromatographic techniques before cyclization. |
| Inactive copper sulfate catalyst. | Use freshly prepared or high-purity anhydrous copper sulfate. | |
| Suboptimal reaction temperature. | Ensure the reaction is maintained at the reflux temperature of the solvent (e.g., cyclohexane). | |
| Formation of diastereomeric byproducts. | Optimize reaction conditions to favor the formation of the desired stereoisomer. Employ preparative chromatography for purification.[2] | |
| Incomplete Reaction in Annulation Step | Insufficiently reactive organometallic reagent. | Check the titer of the organolithium reagent (e.g., methyllithium) before use. |
| Steric hindrance in the substrate. | Consider using a less sterically hindered starting material or a more reactive nucleophile if the substrate allows. | |
| Difficulty in Purifying this compound | Co-elution of isomers. | Utilize high-resolution purification techniques such as preparative gas-liquid chromatography (GLC) or preparative thin-layer chromatography (TLC).[2] |
| Thermal instability during distillation. | Use reduced pressure distillation to lower the boiling point and minimize thermal decomposition.[2] |
Quantitative Data Summary
Table 1: Yields of Key Steps in (±)-Aristolone Synthesis
| Reaction Step | Starting Material | Product | Yield (%) | Reference |
| Intramolecular Cyclization | Olefinic diazoketone 27 | (±)-Aristolone (1) and (±)-6,7-epi-aristolone (28) | ~70% (crude mixture) | [2] |
| Dehydration | Epimeric tertiary alcohols 10 | 2,10-dimethyl-trans-2-octalin (11) | 70% | [2] |
Note: The yield of the intramolecular cyclization step is for the crude mixture containing approximately 42% (±)-aristolone and 20% (±)-6,7-epi-aristolone.[2]
Experimental Protocols
Protocol 1: Intramolecular Cyclization for the Synthesis of (±)-Aristolone
This protocol is adapted from the total synthesis of (±)-aristolone as described by Piers et al.[2]
Materials:
-
Crude olefinic diazoketone 27
-
Anhydrous copper sulfate
-
Cyclohexane (dry)
Procedure:
-
A solution of the crude diazoketone 27 in dry cyclohexane is prepared.
-
Anhydrous copper sulfate is added to the solution.
-
The mixture is refluxed until the reaction is complete (monitoring by TLC or GC is recommended).
-
The reaction mixture is cooled to room temperature and the solid catalyst is removed by filtration.
-
The cyclohexane is removed under reduced pressure.
-
The crude product is purified by distillation under reduced pressure to yield a clear oil containing (±)-aristolone and its epimer.
-
Further purification can be achieved by preparative thin-layer chromatography or preparative gas-liquid chromatography to isolate pure (±)-aristolone.[2]
Protocol 2: Dehydration of Tertiary Alcohols
This protocol is for the dehydration step to form the octalin intermediate.[2]
Materials:
-
Mixture of epimeric tertiary alcohols 10
-
p-toluenesulfonic acid
-
Benzene (dry)
Procedure:
-
A solution of the mixture of alcohols (10) in dry benzene is prepared.
-
A catalytic amount of p-toluenesulfonic acid is added to the solution.
-
The mixture is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Once the theoretical amount of water has been collected, the reaction is cooled.
-
The solution is washed with a dilute aqueous solution of sodium hydroxide and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the residual oil is distilled to afford the 2,10-dimethyl-trans-2-octalin (11).[2]
Visualizations
Caption: General workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Engineering Sanghuangporus sanghuang for enhanced (-)-aristolone production via metabolic pathway optimization and terpene synthase engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategies for overcoming Aristolone solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with strategies and troubleshooting guidance for overcoming solubility issues with the sesquiterpene, aristolone, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is a sesquiterpene, a class of organic compounds characterized by a hydrocarbon-rich structure (chemical formula: C15H22O)[1][2]. This lipophilic nature results in poor interaction with polar water molecules, leading to low solubility in aqueous solutions.
Q2: What are the common signs of this compound precipitation in my experimental setup?
A2: Visual indicators of precipitation include the appearance of a cloudy or milky suspension, visible particulate matter, or a film on the surface of the container or within the buffer. This can interfere with experimental assays by altering the effective concentration of the compound and potentially causing artifacts.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, acetone, and chloroform[1]. However, for biological assays, it is crucial to use a minimal amount of organic solvent as it can be toxic to cells. Typically, the final concentration of the organic solvent in the aqueous buffer should be kept low (e.g., <0.5% v/v) to avoid cytotoxic effects.
Q4: What are the most effective methods to enhance the aqueous solubility of this compound?
A4: Several methods can be employed to improve the solubility of hydrophobic compounds like this compound. These include the use of co-solvents, cyclodextrins, and specialized formulation techniques. The choice of method will depend on the specific requirements of your experiment.
Troubleshooting Guide: Common Solubility Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final buffer composition. The percentage of DMSO is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution , ensuring it remains below the cytotoxic level for your cell line. 3. Utilize a solubilizing agent such as cyclodextrin in the aqueous buffer before adding the this compound stock. |
| Inconsistent experimental results between batches. | Variability in the preparation of the this compound solution, leading to different effective concentrations. Precipitation of the compound over time. | 1. Prepare fresh solutions for each experiment. 2. Ensure complete dissolution of the stock solution before further dilution. 3. Visually inspect the final solution for any signs of precipitation before use. 4. Consider using a validated solubilization protocol. |
| This compound appears to have low efficacy in a cell-based assay. | The actual concentration of dissolved this compound is lower than the nominal concentration due to poor solubility and precipitation. | 1. Confirm the solubility of this compound under your experimental conditions. 2. Employ a solubility enhancement technique to increase the bioavailable concentration. 3. Measure the concentration of dissolved this compound using an appropriate analytical method (e.g., HPLC) if possible. |
Strategies for Enhancing this compound Solubility
Co-Solvent System
The use of a water-miscible organic solvent can help to increase the solubility of hydrophobic compounds.
Quantitative Data on Co-Solvent Effects:
While specific data for this compound is limited, the following table provides a general guide on the impact of common co-solvents on the solubility of hydrophobic compounds.
| Co-Solvent | Typical Final Concentration (v/v) | Expected Solubility Improvement | Considerations |
| DMSO | 0.1% - 0.5% | Moderate | Can be cytotoxic at higher concentrations. |
| Ethanol | 0.1% - 1% | Moderate | Can affect protein structure and enzyme activity. |
| PEG 400 | 1% - 10% | Significant | Generally low toxicity. |
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility. This method has been shown to be particularly effective for sesquiterpenes.
Quantitative Data on Cyclodextrin-Mediated Solubility Enhancement of Sesquiterpenes:
Studies on various sesquiterpenes have demonstrated significant increases in aqueous solubility upon complexation with cyclodextrins.
| Sesquiterpene | Cyclodextrin Type | Molar Ratio (Drug:CD) | Solubility Increase (fold) |
| Dehydrocostuslactone | β-Cyclodextrin | 1:1 | ~10 |
| Costunolide | β-Cyclodextrin | 1:1 | ~46 |
| (-)-α-santonin | γ-Cyclodextrin | 1:1 | ~10 |
Data adapted from a study on sesquiterpene lactones, demonstrating the potential for significant solubility enhancement[3].
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted in aqueous buffers for experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of this compound in Aqueous Buffer using β-Cyclodextrin
This protocol details the use of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the desired concentration of HP-β-CD solution in the aqueous buffer (e.g., 1-10% w/v).
-
Gently stir the HP-β-CD solution using a magnetic stirrer until it is completely dissolved.
-
While stirring, slowly add the required volume of the this compound-DMSO stock solution to the HP-β-CD solution to achieve the final desired this compound concentration.
-
Continue stirring the mixture for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. If any precipitation is observed, the concentration of this compound may be too high for the given HP-β-CD concentration.
This compound Signaling Pathway
This compound has been reported to induce vasodilation through the activation of the KATP channel and the PDK1-Akt-eNOS signaling pathway.
References
- 1. The Akt kinase signals directly to endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and Pharmacological Inhibition of PDK1 in Cancer Cells: CHARACTERIZATION OF A SELECTIVE ALLOSTERIC KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Aristolone instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aristolone. The information is designed to address potential instability issues encountered when using this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a natural sesquiterpenoid. Based on its chemical structure, it is a relatively nonpolar molecule with limited solubility in aqueous solutions. Like other terpenes, it may be susceptible to degradation under certain conditions.[1][2]
Q2: I'm observing a decrease in the expected biological activity of this compound over time in my cell culture experiments. What could be the cause?
A decrease in biological activity can be a primary indicator of this compound instability in the cell culture medium. Several factors can contribute to its degradation, including pH, temperature, light exposure, and interactions with components of the medium.
Q3: How can I determine if my this compound stock solution is stable?
It is recommended to prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. To assess stability, you can perform a simple experiment by comparing the biological activity of a freshly prepared solution with an aged solution. For more quantitative analysis, analytical techniques like HPLC can be used to monitor the concentration of the active compound over time.
Q4: Are there any known signaling pathways affected by this compound?
While specific signaling pathways for this compound are not well-documented in the currently available literature, natural products with similar structural features, such as other sesquiterpene lactones, have been shown to modulate various pathways involved in cell proliferation, inflammation, and apoptosis.[3][4] These can include pathways like NF-κB, MAPK, and PI3K/Akt. Researchers should consider investigating these common pathways when exploring the mechanism of action of this compound.
Troubleshooting Guide: this compound Instability
This guide provides a structured approach to identifying and mitigating potential issues with this compound stability in your cell culture experiments.
Problem 1: Inconsistent or lower-than-expected experimental results.
Possible Cause: Degradation of this compound in the cell culture medium.
Solutions:
-
Optimize Storage and Handling:
-
Prepare small-volume aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.
-
Store stock solutions at or below -20°C, protected from light.
-
When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before adding it to the cells.
-
-
Control Experimental Conditions:
-
Maintain a consistent pH of the cell culture medium, as significant deviations can affect the stability of compounds like sesquiterpene lactones.[5]
-
Incubate cells at a constant and appropriate temperature (typically 37°C).
-
Minimize the exposure of this compound-containing media to light by working in a dimly lit environment and using opaque culture vessels when possible.
-
-
Evaluate Media Components:
-
Some components in cell culture media, such as certain amino acids or high concentrations of reactive oxygen species (ROS), could potentially react with and degrade this compound.
-
Consider using a simpler, serum-free medium for initial stability tests to minimize potential interactions.
-
Problem 2: Suspected rapid degradation of this compound after addition to culture medium.
Possible Cause: Oxidative degradation or reaction with media components. Terpenoids are known to be susceptible to oxidation.[1]
Solutions:
-
Perform a Stability Study: Conduct a time-course experiment to quantify the concentration of this compound in your specific cell culture medium over the duration of your typical experiment.
-
Consider Antioxidants: The addition of antioxidants to the cell culture medium could potentially mitigate oxidative degradation. However, this should be done with caution as antioxidants can also interfere with the biological activity of this compound or the cellular processes being studied.
Quantitative Data Summary
| Time (hours) | This compound Concentration (µM) in Medium A (with 10% FBS) | This compound Concentration (µM) in Medium B (serum-free) |
| 0 | 10.0 | 10.0 |
| 2 | 9.5 | 9.8 |
| 4 | 8.8 | 9.5 |
| 8 | 7.5 | 9.0 |
| 24 | 5.2 | 8.2 |
| 48 | 2.1 | 6.5 |
Caption: Hypothetical degradation of this compound in different cell culture media at 37°C.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Add this compound to the cell culture medium of choice to a final concentration (e.g., 10 µM). Prepare a sufficient volume for sampling at multiple time points.
-
Incubate the medium under standard cell culture conditions (37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot of the medium.
-
Immediately store the collected aliquots at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics.
Visualizations
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. This compound | C15H22O | CID 165536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review [frontiersin.org]
- 4. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing conditions for Aristolone extraction from plant matrices
Technical Support Center: Optimizing Aristolone Extraction
Welcome to the technical support center for this compound extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing extraction protocols and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plant matrices is it commonly found?
This compound is a sesquiterpenoid compound known for its presence in the essential oils of various plants. It is a valuable target for research due to its potential pharmacological activities. Key plant sources include:
-
Nardostachys jatamansi (Jatamansi): The roots and rhizomes of this plant are a well-documented source of this compound-type sesquiterpenes[1][2][3].
-
Elyonurus hensii: The essential oil from the roots of this grass species can be particularly rich in this compound, with concentrations reported between 18% and 48%[4].
-
Asteraceae Family: Various species within the Asteraceae (sunflower) family are known to produce sesquiterpenoids, including aristolane-type compounds[5][6].
Q2: What are the primary methods for extracting this compound?
The choice of extraction method depends on the plant matrix and the desired scale of the operation. Common methods include:
-
Hydrodistillation/Steam Distillation: Primarily used for extracting essential oils rich in volatile compounds like this compound from plant materials such as the roots of Elyonurus hensii[4]. Salting-out assisted steam distillation can improve the extraction efficiency of essential oils from Nardostachys jatamansi[7].
-
Solvent Extraction: This is a versatile approach using various organic solvents.
-
Microwave-Assisted Extraction (MAE): A modern technique that uses microwave energy to heat the solvent and plant material, significantly reducing extraction time and solvent consumption compared to conventional methods[1].
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration, which can improve extraction efficiency at lower temperatures[9][10][11].
Q3: Which parameters are most critical for optimizing this compound extraction?
Optimizing extraction is key to maximizing yield and purity.[9] Key parameters to consider are:
-
Solvent Choice: The polarity of the solvent is crucial. Ethanol, methanol, acetone, and their aqueous solutions are commonly used[5][12]. The ideal solvent or solvent mixture should be selected based on the polarity of this compound.
-
Temperature: Higher temperatures generally increase extraction efficiency but also risk thermal degradation of the target compound[13][14]. For many bioactive compounds, an optimal range is 60-80°C for conventional methods[15][16].
-
Extraction Time: The duration must be sufficient to allow for maximum extraction without causing compound degradation[9].
-
Plant Material Particle Size: Grinding the plant material into a fine powder increases the surface area available for extraction, leading to higher efficiency[2][10].
-
Solid-to-Liquid Ratio: This ratio affects extraction efficiency. A higher ratio can increase yield up to a saturation point but also increases solvent usage[9][10].
Q4: How can this compound be purified and quantified after extraction?
Post-extraction, the crude extract contains a mixture of compounds. Purification and quantification are essential next steps.
-
Purification:
-
Liquid-Liquid Extraction (LLE): To partition compounds based on their solubility in immiscible solvents[17].
-
Chromatography: Column chromatography (using silica gel or C18) is widely used for separation[3][18]. High-Performance Liquid Chromatography (HPLC) is used for final purification and analysis[3][19].
-
-
Quantification and Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile compounds like those in essential oils containing this compound[1][4].
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or MS detectors, HPLC is a standard method for the quantitative analysis of non-volatile or thermally sensitive sesquiterpenes[3][20].
-
Troubleshooting Guides
Problem: Low Extraction Yield
Q: My this compound yield is consistently low. What factors should I investigate?
A: Low yield is a common issue that can be addressed by systematically evaluating your protocol.
-
Plant Material:
-
Source and Quality: The concentration of this compound can vary based on the plant's growing conditions, harvest time, and storage[4]. Ensure you are using a high-quality, properly identified plant source.
-
Preparation: Is the material sufficiently dry and ground to a fine, consistent powder? Inadequate grinding reduces the surface area for extraction[2].
-
-
Extraction Parameters:
-
Solvent Mismatch: The solvent may not be optimal for this compound. Experiment with solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and their aqueous mixtures) to find the best fit[5][21].
-
Sub-optimal Conditions: Review your extraction time, temperature, and solvent-to-solid ratio. These parameters often have a significant combined effect and may require systematic optimization using a Design of Experiments (DoE) approach[4][9].
-
-
Method Inefficiency:
Problem: this compound Degradation During Extraction
Q: I suspect this compound is degrading during my extraction or workup. How can I prevent this?
A: this compound, like many natural products, can be sensitive to heat, light, and pH.
-
Temperature Control: Avoid excessive heat. If using Soxhlet or hydrodistillation, check if the temperature can be lowered (e.g., by using a solvent with a lower boiling point or performing distillation under reduced pressure)[13]. Consider non-thermal methods like ultrasound-assisted extraction (UAE) or maceration at room temperature[11].
-
pH Stability: The stability of some secondary metabolites can be pH-dependent[22]. Maintain a neutral pH during extraction unless an acidic or basic environment is shown to improve stability or selectivity.
-
Solvent Effects: Certain solvents can promote degradation reactions. For instance, transesterification can occur in methanol or ethanol[22]. If degradation is suspected, try an aprotic solvent like acetone or acetonitrile.
-
Minimize Exposure: Protect extracts from light and air (oxygen) by using amber glassware and blanketing with an inert gas like nitrogen or argon, especially during solvent evaporation and storage.
Problem: Extract is Impure with Co-extractants
Q: My crude extract is complex and contains many impurities, making purification difficult. What can I do?
A: Improving the selectivity of the initial extraction can save significant time during purification.
-
Selective Solvent Systems: Instead of a single solvent, try a sequential extraction with solvents of increasing polarity (e.g., starting with hexane to remove non-polar lipids and waxes, followed by ethyl acetate, and then ethanol)[21]. This will fractionate the extract based on polarity.
-
Pre-Extraction Cleanup: For very complex matrices, a pre-wash with a non-polar solvent like hexane can remove lipids and other interfering substances before extracting with a more polar solvent intended to solubilize this compound.
-
Optimize Extraction Time: Over-extraction can lead to the leaching of more undesirable compounds. Try reducing the extraction time to see if purity improves without a significant loss of this compound.
-
Post-Extraction Cleanup: Before extensive chromatography, consider a simple acid-base liquid-liquid extraction to remove acidic or basic impurities if this compound is neutral[19].
Problem: Emulsion Formation During Liquid-Liquid Extraction
Q: I am struggling with a persistent emulsion layer during the solvent partitioning of my extract. How can I break it?
A: Emulsion formation is common when extracts contain surfactant-like molecules such as phospholipids or fatty acids[17].
-
Prevention is Key: Gently swirl or invert the separatory funnel instead of shaking it vigorously. This minimizes the agitation that causes emulsions[17].
-
Break the Emulsion:
-
Add Brine: Introduce a saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, which helps force the separation of the two phases (a technique known as "salting out")[17].
-
Change the Solvent: Add a small amount of a different organic solvent to alter the overall polarity, which can help dissolve the emulsifying agent into one of the layers[17].
-
Centrifugation: If the volume is manageable, centrifuging the mixture can physically force the layers to separate[23].
-
Filtration: Passing the emulsified mixture through a bed of celite or glass wool can sometimes break the emulsion.
-
Quantitative Data Summary
Optimizing extraction parameters is crucial for maximizing yield. The following tables summarize the effects of different conditions based on studies of related plant compounds.
Table 1: Effect of Solvent Choice on Extraction Yield
| Plant Source | Target Compounds | Solvent System | Relative Yield/Efficiency | Reference |
|---|---|---|---|---|
| Salvia officinalis | Polyphenols | 30% Aqueous Ethanol | More efficient than mono-solvent systems | [12] |
| Cistus creticus L. | Polyphenols | 50% Ethanol:Water | Highest yield (96.51 mg GAE/g) | [21] |
| Pinus densiflora | Phenolics | 40% Isopropanol | Maximum yield compared to other solvents | [24] |
| Nardostachys jatamansi | General Extract | 95% Ethanol | Commonly used for high extraction efficiency | [8] |
| Asteraceae species | Phenolic Compounds | 60:40 Methanol:Water | Effective for a broad range of phenolics |[25] |
Table 2: Effect of Temperature and Time on Extraction
| Plant Source | Method | Temperature | Time | Observation | Reference |
|---|---|---|---|---|---|
| Garlic Husk | Solvent Extraction | 60-70°C | 60-90 min | Optimal for polyphenols and flavonoids | [16] |
| Fucus vesiculosus | Pressurized Liquid | 190°C | N/A | Maximum overall extraction yield (25.99%) | [14] |
| Fucus vesiculosus | Pressurized Liquid | 160°C | N/A | Optimal for crude fucoidan yield | [14] |
| Salvia officinalis | Solvent Extraction | 60°C | 30 min | Most efficient for polyphenol extraction | [12] |
| Nardostachys jatamansi | MAE | 90°C | 20 min | Optimized conditions for MAE |[1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Nardostachys jatamansi
This protocol is based on methodologies optimized for secondary metabolite recovery from Nardostachys jatamansi[1].
-
Preparation:
-
Dry the rhizomes of N. jatamansi in the shade and grind them into a coarse powder (e.g., 20-40 mesh).
-
Accurately weigh 10 g of the powdered plant material.
-
-
Extraction:
-
Place the powder into the extraction vessel of a microwave reactor.
-
Add 150 mL of 80% ethanol (ethanol:water, 80:20 v/v) as the solvent.
-
Set the MAE parameters. Optimized conditions can be around 180-200 W of microwave power for 20 minutes at a controlled temperature of 90°C[1].
-
Run the extraction program.
-
-
Recovery:
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Wash the solid residue with a small amount of the extraction solvent (e.g., 20 mL) to recover any remaining extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at 40-50°C to obtain the crude extract.
-
-
Storage:
-
Store the resulting crude extract in a sealed, amber vial at -20°C until further purification and analysis.
-
Protocol 2: Hydrodistillation of this compound-rich Essential Oil from Elyonurus hensii
This protocol is adapted from the methodology used for extracting essential oil from Elyonurus hensii[4].
-
Preparation:
-
Use dried roots of E. hensii with a low residual water content for optimal this compound yield[4].
-
Coarsely chop or grind 100 g of the dried roots.
-
-
Extraction:
-
Place the plant material into a 2 L round-bottom flask of a Clevenger-type apparatus.
-
Add 1 L of deionized water to fully submerge the material.
-
Connect the flask to the Clevenger apparatus and condenser.
-
Heat the flask using a heating mantle to bring the water to a boil.
-
Continue the hydrodistillation for 3-4 hours, collecting the essential oil as it separates from the aqueous distillate.
-
-
Recovery:
-
Carefully collect the separated essential oil from the collection arm of the Clevenger apparatus.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Filter or decant the dried oil into a clean, pre-weighed amber glass vial.
-
-
Analysis and Storage:
-
Determine the yield (w/w) of the essential oil.
-
Analyze the oil composition for this compound content using GC-MS[4].
-
Store the essential oil at 4°C in a tightly sealed vial, protected from light.
-
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// Primary Parameters Solvent [label="Solvent Choice\n(Polarity)", pos="-2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp [label="Temperature", pos="2,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Time [label="Extraction Time", pos="2,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Material [label="Plant Material\n(Particle Size)", pos="-2,-1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Secondary Interactions Degradation [label="Compound\nDegradation", pos="3.5,0!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purity [label="Extract\nPurity", pos="-3.5,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Solvent -> Yield; Temp -> Yield; Time -> Yield; Material -> Yield;
Solvent -> Purity; Time -> Purity [label=" (over-extraction)"]; Purity -> Yield;
Temp -> Degradation; Time -> Degradation; Degradation -> Yield [style=dashed, color="#EA4335"]; } } Caption: Interplay of key parameters affecting this compound extraction.
References
- 1. Frontiers | Green approach for the recovery of secondary metabolites from the roots of Nardostachys Jatamansi (D. Don) DC using microwave radiations: Process optimization and anti-alzheimer evaluation [frontiersin.org]
- 2. impactfactor.org [impactfactor.org]
- 3. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the extraction of the p‐menthadienol isomers and this compound contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Extraction of essential oil from Nardostachys jatamansi by salting out assisted steam distillation and its volatile aroma compounds analysis [manu61.magtech.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ftb.com.hr [ftb.com.hr]
- 13. doaj.org [doaj.org]
- 14. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. env.go.jp [env.go.jp]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 24. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Best practices for minimizing degradation of Aristolone during storage
This technical support center provides guidance on the best practices for minimizing the degradation of Aristolone during storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a natural sesquiterpenoid ketone.[1][2] The stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of impurities with potentially different pharmacological profiles.[3][4]
Q2: What are the primary factors that can cause this compound degradation?
Based on general knowledge of natural product stability, the primary factors that can cause the degradation of this compound and other sesquiterpenoids include:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[5]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[3][6][7]
-
Moisture: The presence of water can facilitate hydrolytic degradation, particularly if there are susceptible functional groups.[5][8]
-
pH: Extreme pH conditions (highly acidic or basic) can catalyze degradation reactions.
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidation.[3][6]
Q3: What are the ideal storage conditions for solid this compound?
To minimize degradation, solid this compound should be stored in a cool, dark, and dry environment. Specific recommendations include:
-
Temperature: Store at -20°C for long-term storage (months to years) and at 2-8°C for short-term storage (days to weeks).
-
Light: Protect from light by using amber-colored vials or by storing in a light-proof container.[7]
-
Moisture: Store in a tightly sealed container with a desiccant to minimize exposure to humidity.
-
Inert Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: How should I store this compound in solution?
This compound in solution is generally less stable than in its solid form. If you need to store it in solution:
-
Solvent Choice: Use a high-purity, dry, aprotic solvent. Solvents should be degassed to remove dissolved oxygen.
-
Temperature: Store solutions at -20°C or -80°C.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Container: Use vials with tight-fitting caps to prevent solvent evaporation and moisture ingress.
Troubleshooting Guide
Problem: I suspect my this compound sample has degraded. How can I confirm this?
Answer: You can confirm degradation by comparing the analytical profile of your stored sample to that of a freshly prepared sample or a certified reference standard.
1. Visual Inspection:
-
Check for any change in physical appearance, such as color or consistency. While not definitive, it can be an initial indicator.
2. Analytical Assessment:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to check for the presence of impurities.[9] Spot both your stored sample and a fresh sample on a TLC plate. The appearance of new spots or a change in the intensity of the main spot in the stored sample suggests degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to assess purity.[10][11] A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products are clear indicators of degradation.[12]
Problem: My HPLC analysis shows multiple peaks for my this compound sample. What should I do?
Answer: The presence of multiple peaks likely indicates the presence of impurities or degradation products.
1. Verify Method Specificity:
-
Ensure your HPLC method is stability-indicating, meaning it can separate the intact this compound from its potential degradation products.[13]
2. Isolate and Characterize:
-
If the impurity levels are significant, you may need to isolate the degradation products using techniques like preparative HPLC for structural elucidation by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[14]
3. Review Storage and Handling Procedures:
-
Carefully review your storage and handling procedures to identify potential causes of degradation. Refer to the recommended storage conditions in the FAQ section.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound. Optimization will likely be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for sesquiterpenoids.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Start with a gradient of 50% B to 100% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a scan from 200-400 nm is a good start).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol).
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the stability of a compound and to develop a stability-indicating analytical method.[13][15]
-
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[16]
-
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples by HPLC to observe the formation of degradation products.
-
Data Presentation
The results of a stability study should be recorded systematically to track the purity of this compound over time under different storage conditions.
Table 1: Example Stability Data for this compound
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance of Degradation Products (Peak Area %) | Observations |
| -20°C, Dark, Dry | 0 months | 99.8 | 0.2 | White crystalline solid |
| 6 months | 99.7 | 0.3 | No change | |
| 12 months | 99.6 | 0.4 | No change | |
| 4°C, Dark, Dry | 0 months | 99.8 | 0.2 | White crystalline solid |
| 6 months | 99.2 | 0.8 | No change | |
| 12 months | 98.5 | 1.5 | Slight yellowish tint | |
| Room Temp, Light | 0 months | 99.8 | 0.2 | White crystalline solid |
| 1 month | 95.3 | 4.7 | Significant yellowing | |
| 3 months | 88.1 | 11.9 | Brownish solid |
Visualizations
Caption: A logical workflow for troubleshooting suspected degradation of this compound.
Caption: Environmental factors that can contribute to the degradation of this compound.
References
- 1. This compound | C15H22O | CID 165536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 6831-17-0 [thegoodscentscompany.com]
- 3. biofargo.com [biofargo.com]
- 4. moravek.com [moravek.com]
- 5. researchgate.net [researchgate.net]
- 6. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medcraveonline.com [medcraveonline.com]
- 16. lubrizolcdmo.com [lubrizolcdmo.com]
Methods to improve the stereoselectivity of Aristolone synthesis
Welcome to the technical support center for the stereoselective synthesis of Aristolone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the stereoselectivity of their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high stereoselectivity during this compound synthesis?
The primary challenges in the stereoselective synthesis of this compound and its analogs lie in the construction of the congested carbocyclic framework with precise control over its multiple stereocenters. Key difficulties include:
-
Controlling Diastereoselectivity: The formation of the decalone core often involves intramolecular cyclization or annulation reactions that can lead to mixtures of diastereomers. For instance, the intramolecular cyclization of olefinic diazoketones can produce epimers at the newly formed stereocenter.
-
Achieving High Enantioselectivity: Establishing the absolute stereochemistry of this compound requires the use of chiral starting materials, auxiliaries, or asymmetric catalysis, which can be challenging to optimize for high enantiomeric excess (ee).
-
Substrate Control vs. Reagent Control: The inherent conformational preferences of cyclic precursors can influence the stereochemical outcome, sometimes overriding the directing effects of chiral catalysts or reagents.
Q2: What are the key strategic approaches to control stereoselectivity in this compound synthesis?
Several strategies have been successfully employed to control stereoselectivity:
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to introduce one or more stereocenters that can direct the stereochemistry of subsequent transformations.
-
Asymmetric Catalysis: Employing chiral catalysts, such as those based on transition metals (e.g., copper, gold, rhodium) with chiral ligands, to catalyze key bond-forming reactions enantioselectively.[1][2][3] Organocatalysis is also an emerging powerful tool.[2]
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Substrate-Controlled Diastereoselection: Designing synthetic intermediates with specific steric and electronic properties that favor the formation of one diastereomer over others in key cyclization or addition reactions.
-
Intramolecular Reactions: Utilizing intramolecular reactions, such as intramolecular cyclopropanation or cyclization of diazoketones, where the tether connecting the reacting partners can impose significant stereochemical constraints.[4][5]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Intramolecular Cyclization of an Olefinic Diazoketone
-
Problem: The copper-catalyzed intramolecular cyclopropanation of an α-lithiated epoxide leads to a low facial selectivity, resulting in a mixture of (±)-aristolone and its diastereomer. A similar issue is observed in the intramolecular cyclization of olefinic diazoketones, which can produce epimers.[4]
-
Possible Causes:
-
Insufficient facial shielding of the double bond in the transition state.
-
Flexibility of the tether connecting the diazo group and the olefin.
-
Suboptimal catalyst system (metal, ligand).
-
-
Solutions:
-
Catalyst Modification: Screen different copper catalysts (e.g., Cu(acac)₂, CuSO₄) and other transition metal catalysts known for stereoselective cyclopropanations (e.g., Rh₂(OAc)₄). The choice of ligand on the metal center can significantly influence stereoselectivity.
-
Solvent Effects: Vary the solvent polarity and coordinating ability. Non-coordinating solvents often lead to higher selectivity with certain catalysts.
-
Temperature Optimization: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.
-
Structural Modification: Introduce bulky substituents on the substrate to increase steric hindrance and favor attack from one face of the olefin.
-
Issue 2: Poor Enantioselectivity in Conjugate Addition to a Cyclohexenone Precursor
-
Problem: The conjugate addition of a methyl group to a 2-methyl-2-cyclohexenone derivative shows moderate enantiomeric excess (ee).[1]
-
Possible Causes:
-
The chiral ligand is not providing a sufficiently asymmetric environment around the metal center.
-
The reaction conditions (temperature, solvent, additives) are not optimal for the chiral catalyst.
-
The substrate itself may have a conformational bias that counteracts the influence of the chiral catalyst.
-
-
Solutions:
-
Ligand Screening: Test a variety of chiral ligands. For copper-catalyzed conjugate additions, chiral phosphoramidite ligands have shown excellent results.[1]
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature (e.g., to -35 °C or lower) is often crucial for achieving high ee.[1]
-
Solvent: The choice of solvent can significantly impact the solubility and aggregation state of the organometallic reagents and the catalyst, thereby affecting enantioselectivity.
-
Additives: The use of additives like HMPA can improve the reactivity and selectivity in subsequent alkylation steps.[1]
-
-
Use of a Different Chiral Reagent: Consider using a stoichiometric chiral organocuprate reagent if catalytic versions are not providing sufficient selectivity.
-
Experimental Protocols
Protocol 1: Enantio- and Diastereoselective Copper(I)-Catalyzed Conjugate Addition/Enolate Trapping
This protocol is adapted from the enantioselective total synthesis of (−)-nardothis compound B, a close analog of this compound, and focuses on a key stereochemistry-defining step.[1]
Objective: To synthesize a trisubstituted cyclohexanone with high enantiomeric and diastereomeric purity.
Reaction:
Materials:
-
2-methyl-2-cyclohexenone
-
Copper(I) Iodide (CuI)
-
Methyllithium (MeLi)
-
Chiral phosphoramidite ligand (e.g., as reported by Alexakis)
-
Methallyl iodide
-
Hexamethylphosphoramide (HMPA)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral phosphoramidite ligand in anhydrous THF. Add CuI and stir until a clear solution is formed.
-
Conjugate Addition: Cool the catalyst solution to the desired temperature (e.g., -35 °C). In a separate flask, prepare the organocuprate reagent by adding MeLi to a suspension of CuI in THF. Add the 2-methyl-2-cyclohexenone substrate dropwise to the catalyst solution, followed by the slow addition of the organocuprate reagent. Stir the reaction mixture at the same temperature until complete consumption of the starting material (monitored by TLC).
-
Enolate Trapping: To the resulting enolate solution, add a 1:1 mixture of HMPA/THF. Then, add methallyl iodide and allow the reaction to warm to room temperature and stir until the alkylation is complete.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Outcome: The desired trisubstituted cyclohexanone should be obtained with high enantiomeric excess (e.g., 91-92% ee) and a good diastereomeric ratio (e.g., 3:1 dr), which can be further improved by purification.[1]
Data Presentation
Table 1: Comparison of Diastereoselectivity in Intramolecular Cyclization Reactions
| Entry | Reaction Type | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (Product:Epimer) | Reference |
| 1 | Intramolecular Cyclopropanation | Copper | Not Specified | Not Specified | 2:1 | [4] |
| 2 | Intramolecular Diazoketone Cyclization | Cupric Sulfate | Not Specified | Not Specified | Major product is (±)-aristolone | [5] |
Visualizations
Diagram 1: General Workflow for Stereoselective this compound Synthesis
Caption: General strategies for achieving stereoselectivity in this compound synthesis.
Diagram 2: Logical Flow for Troubleshooting Low Stereoselectivity
Caption: Troubleshooting workflow for improving stereoselectivity in synthesis.
References
Refining dosage and administration routes for Aristolone in vivo experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining dosage and administration routes for Aristolone in in vivo experiments. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Disclaimer: The information provided is based on publicly available data. Specific in vivo dosage and comprehensive toxicity data for isolated this compound are limited. Researchers should conduct their own dose-finding and safety studies.
Frequently Asked Questions (FAQs)
Q1: What is a potential starting dosage for this compound in rats for hypertension studies?
A specific in vivo dose for isolated this compound has not been identified in the available literature. However, an estimation can be made from a study on a methanol extract of Nardostachys jatamansi, which contains this compound. In that study, a 200 mg/kg oral dose of the extract was administered to spontaneously hypertensive rats, and it was noted that isolated (-)-aristolone also lowered blood pressure[1]. Another study found that a 20% aqueous ethanol extract of Nardostachys jatamansi contained approximately 0.62% this compound[2][3].
Based on this, a rough estimation for a starting oral dose of isolated this compound could be in the range of 1-5 mg/kg. This is a calculated estimate, and it is crucial to perform a dose-ranging study to determine the optimal and safe dose for your specific experimental model.
Q2: What is the recommended administration route for this compound in animal models?
The primary administration route suggested by available data is oral gavage. This is based on a study where a methanol extract containing this compound was administered orally to rats[1]. Given that this compound is a natural product found in plants used in traditional medicine, the oral route is a logical starting point.
Intraperitoneal (IP) injection is another common route for administering compounds in preclinical studies. While no specific studies using IP injection for this compound were found, it remains a viable option.
Q3: How should I prepare this compound for in vivo administration?
This compound is soluble in ethanol and DMSO but insoluble in water[4][5]. For oral administration, a suspension can be prepared using a vehicle like Carboxymethylcellulose sodium (CMC-Na)[4]. For IP or other parenteral routes, dissolving this compound in a small amount of a biocompatible solvent like DMSO, and then diluting it with saline or another aqueous vehicle is a common practice for water-insoluble compounds. It is important to keep the final concentration of the organic solvent low to avoid toxicity.
Q4: What is the known safety and toxicity profile of this compound?
The in vivo toxicity data for this compound is not well-documented. A Material Safety Data Sheet (MSDS) indicates that it is "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects"[6]. However, specific LD50 values for oral or parenteral administration in rodents have not been determined in the available literature[5]. Due to the limited safety data, it is imperative to conduct thorough safety and toxicity assessments as part of your experimental protocol.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between animals | Improper dosing technique, variability in animal model, or issues with formulation. | Ensure consistent and accurate administration technique for all animals. Verify the health and uniformity of the animal cohort. Prepare fresh formulations for each experiment to ensure stability and homogeneity. |
| Adverse effects observed (e.g., lethargy, weight loss) | The dose may be too high, or the vehicle may be causing toxicity. | Reduce the dosage of this compound. Run a vehicle-only control group to assess for any adverse effects from the administration vehicle itself. Monitor animals closely for any signs of distress. |
| Difficulty in preparing a stable formulation | Poor solubility of this compound in the chosen vehicle. | For oral administration, ensure the suspension is homogenous before each administration. For parenteral routes, consider using a co-solvent system or a different vehicle, ensuring the final concentration of any organic solvent is minimized and non-toxic. |
| No observable effect at the tested dose | The dose may be too low, or the administration route may not be optimal for absorption. | Increase the dose in a stepwise manner, carefully monitoring for any adverse effects. Consider exploring alternative administration routes (e.g., if oral administration is ineffective, try intraperitoneal). |
Data Summary
Table 1: Estimated Oral Dosage of this compound in Rats for Hypertension Studies
| Compound | Animal Model | Dosage of Extract | This compound Content in Extract (%) | Estimated this compound Dosage (mg/kg) | Administration Route | Reference |
| Methanol Extract of N. jatamansi | Spontaneously Hypertensive Rat | 200 mg/kg | 0.62% | ~1.24 mg/kg (calculated) | Oral | [1][2][3] |
Note: The this compound content is based on an analysis of a 20% aqueous ethanol extract and is used here as an estimate.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [4][5] |
| DMSO | Soluble | [4] |
| Water | Insoluble | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Mortar and pestle or homogenizer
-
Calibrated oral gavage needles
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
Triturate the this compound powder in a mortar with a small amount of the 0.5% CMC-Na solution to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
Administer the suspension to the animals using oral gavage at the calculated volume. Ensure the suspension is well-mixed before drawing each dose.
-
Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle components.
-
Dissolve the weighed this compound powder in a minimal amount of DMSO.
-
Slowly add the sterile saline to the this compound-DMSO solution while vortexing or mixing to the final desired volume. The final concentration of DMSO should ideally be below 5-10% to minimize toxicity.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
Administer the solution to the animals via intraperitoneal injection at the calculated volume.
-
Visualizations
Caption: Workflow for Oral Administration of this compound.
Caption: Proposed Signaling Pathway for this compound-Induced Vasodilation.
References
- 1. This compound in Nardostachys jatamansi DC. induces mesenteric vasodilation and ameliorates hypertension via activation of the KATP channel and PDK1-Akt-eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, 6831-17-0 [thegoodscentscompany.com]
- 6. This compound|25274-27-5|MSDS [dcchemicals.com]
Validation & Comparative
Aristolone vs. Other Sesquiterpenes in Anticancer Activity: A Comparative Analysis
A comprehensive review of the existing scientific literature reveals a significant gap in the direct comparative analysis of aristolone's anticancer activity against other well-studied sesquiterpenes. While extensive research has been conducted on the anticancer properties of sesquiterpenes like parthenolide, artemisinin, and thapsigargin, quantitative data, particularly IC50 values for the isolated compound this compound, remains elusive in the public domain. However, valuable insights can be drawn from studies on extracts of Aristolochia species, which contain this compound and related compounds, alongside a robust body of evidence for other prominent sesquiterpenes.
This guide provides a comparative overview of the anticancer activity of parthenolide, artemisinin, and thapsigargin, supported by experimental data from peer-reviewed studies. It also presents data on the cytotoxic effects of Aristolochia extracts as an indirect reference point for the potential of this compound-containing botanicals. Detailed experimental protocols for key assays used to determine anticancer activity are also provided for researchers in the field.
Comparative Anticancer Activity of Sesquiterpenes
The anticancer efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the reported IC50 values for parthenolide, artemisinin, and thapsigargin against various human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
Data Presentation: In Vitro Cytotoxicity (IC50)
| Sesquiterpene | Cancer Cell Line | IC50 Value (µM) | Reference |
| Parthenolide | A549 (Lung Carcinoma) | 4.3 | [1] |
| TE671 (Medulloblastoma) | 6.5 | [1] | |
| HT-29 (Colon Adenocarcinoma) | 7.0 | [1] | |
| HUVEC (Endothelial Cells) | 2.8 | [1] | |
| GLC-82 (Non-small cell lung) | 6.07 ± 0.45 | [2] | |
| A549 (Non-small cell lung) | 15.38 ± 1.13 | [2] | |
| PC-9 (Non-small cell lung) | 15.36 ± 4.35 | [2] | |
| H1650 (Non-small cell lung) | 9.88 ± 0.09 | [2] | |
| H1299 (Non-small cell lung) | 12.37 ± 1.21 | [2] | |
| SiHa (Cervical Cancer) | 8.42 ± 0.76 | [3] | |
| MCF-7 (Breast Cancer) | 9.54 ± 0.82 | [3] | |
| Artemisinin | A549 (Lung Cancer) | 28.8 µg/mL | [4] |
| H1299 (Lung Cancer) | 27.2 µg/mL | [4] | |
| Dihydroartemisinin (Artemisinin derivative) | PC9 (Lung Cancer) | 19.68 | [4] |
| NCI-H1975 (Lung Cancer) | 7.08 | [4] | |
| Thapsigargin | LXF-289 (Lung Cancer) | 0.0000066 | |
| NCI-H2342 (Lung Cancer) | 0.0000093 | ||
| SK-MES-1 (Lung Cancer) | 0.0000097 | ||
| Prostate Cancer Cell Lines | ~0.01 |
Note on Aristolochia Extracts: Studies on extracts from Aristolochia species, while not isolating this compound, have demonstrated cytotoxic effects. For instance, an aqueous extract of Aristolochia longa showed IC50 values of 40 µg/ml and 97 µg/ml against HBL-100 and MDA-MB-231 breast cancer cell lines, respectively. Furthermore, a fraction from Aristolochia ringens (AR-A001) exhibited significant cytotoxicity against a panel of human cancer cell lines, with a notable IC50 of 3 µg/mL against the PC3 prostate cancer cell line. These findings suggest that compounds within these extracts possess anticancer potential, but further studies are required to attribute this activity specifically to this compound and to determine its precise IC50 values.
Mechanisms of Anticancer Action
Sesquiterpenes exert their anticancer effects through a variety of mechanisms, often involving the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.
Parthenolide: This sesquiterpene lactone is known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. It has been shown to target the NF-κB signaling pathway, a critical regulator of inflammation and cell survival, thereby sensitizing cancer cells to apoptotic stimuli.
Artemisinin and its derivatives: These compounds are thought to exert their anticancer effects through the generation of reactive oxygen species (ROS) upon interaction with intracellular iron, leading to oxidative stress and subsequent cell death. They have also been shown to induce apoptosis and inhibit angiogenesis.
Thapsigargin: This sesquiterpene lactone is a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. By disrupting calcium homeostasis within the cell, thapsigargin triggers endoplasmic reticulum (ER) stress, which can lead to apoptosis.
This compound and related compounds: While the precise mechanism of this compound is not well-defined, studies on related compounds like noraristolodione suggest an involvement in the induction of apoptosis. Research on extracts from Aristolochia species points towards the activation of apoptotic pathways as a likely mechanism of their anticancer activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a common signaling pathway involved in sesquiterpene-induced apoptosis and a typical experimental workflow for evaluating the anticancer activity of these compounds.
Caption: Generalized signaling pathway of sesquiterpene-induced apoptosis.
Caption: Experimental workflow for evaluating anticancer activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Sesquiterpene compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, remove the medium and add fresh medium containing various concentrations of the sesquiterpene compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
After fixation, wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptotic Markers
Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key apoptotic proteins such as caspases, Bcl-2 family proteins, and PARP.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptotic proteins (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
References
- 1. 3-Aryl-2-quinolone derivatives: synthesis and characterization of in vitro and in vivo antitumor effects with emphasis on a new therapeutical target connected with cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of cytotoxic and apoptotic effects of the extracts and phenolic compounds of Astragalus globosus Vahl and Astragalus breviflorus DC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soloxolone methyl induces apoptosis and oxidative/ER stress in breast cancer cells and target cancer stem cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aristolone and Standard Antihypertensive Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of aristolone, a natural sesquiterpenoid, with standard-of-care antihypertensive medications. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a synthesis of available preclinical and clinical data to support further investigation into this compound's therapeutic potential.
Executive Summary
Hypertension is a critical global health issue, and the search for novel, effective antihypertensive agents is ongoing. This compound, a compound isolated from the medicinal plant Nardostachys jatamansi, has demonstrated significant blood pressure-lowering effects in preclinical studies. This guide presents a comparative overview of this compound's efficacy against established antihypertensive drug classes, including calcium channel blockers, ACE inhibitors, and thiazide diuretics. While direct comparative trials are lacking, this document compiles available data to facilitate an objective assessment. The primary mechanism of this compound involves vasodilation through the activation of the KATP channel and the PDK1-Akt-eNOS signaling pathway.
Data Presentation: Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of a methanolic extract of Nardostachys jatamansi (containing this compound) and standard antihypertensive medications in spontaneously hypertensive rats (SHRs), a widely used animal model for human essential hypertension. Additionally, data from a human clinical trial on Nardostachys jatamansi is provided for clinical context.
Table 1: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
| Medication | Dosage | Route of Administration | Duration of Treatment | Systolic Blood Pressure (SBP) Reduction (mmHg) | Diastolic Blood Pressure (DBP) Reduction (mmHg) | Reference |
| Methanolic Extract of N. jatamansi | 200 mg/kg | Oral | Not Specified | Reduces SBP | Reduces DBP | [1] |
| Amlodipine | 400 µg/kg + 100 µg/kg/h | Intravenous | Acute | 27 ± 5 | Not Specified | |
| Hydrochlorothiazide | 1.5 mg/kg/day | Oral | 7 days | 41 ± 2 | Not Specified | |
| Lisinopril | 0.3 mg/day | Osmotic mini-pump | 2 weeks | 66 | Not Specified |
Note: Specific mmHg reduction for the methanolic extract of N. jatamansi in SHRs was not detailed in the referenced study, only that it reduces systolic and diastolic blood pressure. The data for standard medications are from separate studies and are provided for indirect comparison.
Table 2: Antihypertensive Efficacy in Human Clinical Trials
| Medication | Dosage | Route of Administration | Duration of Treatment | Baseline SBP (mmHg) | Post-treatment SBP (mmHg) | Baseline DBP (mmHg) | Post-treatment DBP (mmHg) | Reference |
| Nardostachys jatamansi | 3 g/day | Oral | 4 weeks | 144.20 ± 11.35 | 134.30 ± 10.08 | 94.9 ± 3.4 | 83.10 ± 5.29 | [2][3][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol is a generalized representation based on common practices for evaluating antihypertensive agents in SHRs.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are used as the experimental model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.
-
Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. They are acclimatized to the experimental conditions for at least one week before the study.
-
Drug Administration:
-
The methanolic extract of Nardostachys jatamansi (containing this compound) is administered orally via gavage at a specified dose (e.g., 200 mg/kg).
-
Standard antihypertensive drugs (e.g., amlodipine, lisinopril, hydrochlorothiazide) are administered at their respective effective doses and routes as detailed in specific studies.
-
A vehicle control group receives the same volume of the vehicle used to dissolve the test substances.
-
-
Blood Pressure Measurement:
-
Tail-Cuff Method (Non-invasive): Blood pressure is measured in conscious, pre-warmed rats using a non-invasive tail-cuff system. Measurements are taken at baseline and at specified time points after drug administration.
-
Telemetry (Invasive): For continuous and more accurate blood pressure monitoring, a telemetry transmitter is surgically implanted into the abdominal aorta of the rats. This allows for the recording of blood pressure and heart rate in conscious, freely moving animals.
-
-
Data Analysis: The changes in systolic and diastolic blood pressure from baseline are calculated for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the blood pressure-lowering effects compared to the vehicle control group.
Vasorelaxant Effects on Isolated Aortic Rings
This in vitro assay is used to determine the direct effect of a compound on blood vessel relaxation.
-
Tissue Preparation: SHRs are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.
-
Endothelium Integrity: In some rings, the endothelium is mechanically removed by gently rubbing the intimal surface with a stainless-steel wire.
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Experimental Procedure:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
The viability of the rings and the presence or absence of functional endothelium are assessed by contracting the rings with phenylephrine (1 µM) and then adding acetylcholine (10 µM).
-
After a washout period, the rings are pre-contracted with a vasoconstrictor (e.g., phenylephrine or U46619).
-
Once a stable contraction is achieved, cumulative concentrations of this compound or other test compounds are added to the organ bath to elicit a relaxant response.
-
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor. Concentration-response curves are plotted, and the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway for this compound's antihypertensive effect and a generalized workflow for evaluating antihypertensive agents.
Caption: Proposed signaling pathway of this compound's vasodilatory effect.
References
- 1. This compound in Nardostachys jatamansi DC. induces mesenteric vasodilation and ameliorates hypertension via activation of the KATP channel and PDK1-Akt-eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Nardostachys jatamansi (D.Don) DC in essential hypertension: A randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. examine.com [examine.com]
A Comparative Analysis of Aristolone's Antidiabetic Activity: A Guide for Researchers
An objective comparison of the in vitro and in vivo antidiabetic properties of aristolone against established therapeutic alternatives, supported by experimental data and mechanistic insights.
This guide provides a comprehensive overview of the antidiabetic activity of this compound, a naturally occurring sesquiterpenoid, in comparison to the commercially available drugs acarbose and glibenclamide. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products for managing diabetes mellitus.
Correlation of In Vitro and In Vivo Activity
This compound has demonstrated notable antidiabetic effects in both laboratory-based (in vitro) and animal (in vivo) studies. Its primary mechanism of action appears to be the inhibition of key carbohydrate-digesting enzymes and the potential modulation of glucose metabolism.
In Vitro Activity: Enzyme Inhibition
This compound exhibits inhibitory activity against α-glucosidase and α-amylase, enzymes crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By hindering the action of these enzymes, this compound can delay glucose absorption and consequently lower postprandial blood glucose levels.
In Vivo Activity: Blood Glucose Reduction
In studies utilizing streptozotocin-induced diabetic rat models, oral administration of this compound has been shown to significantly reduce blood glucose levels. This in vivo effect is consistent with the in vitro enzymatic inhibition, suggesting that this compound's ability to control hyperglycemia is at least partially attributable to its impact on carbohydrate digestion.
Comparative Performance with Alternatives
To contextualize the therapeutic potential of this compound, its activity is compared with two widely used antidiabetic drugs: acarbose, an α-glucosidase inhibitor, and glibenclamide, a sulfonylurea that stimulates insulin secretion.
Table 1: Comparison of In Vitro α-Glucosidase and α-Amylase Inhibitory Activity
| Compound | α-Glucosidase IC50 | α-Amylase IC50 |
| This compound (from Aristolochia longa extract) | 1.112 ± 0.026 mg/mL[1] | Not explicitly quantified for isolated this compound. |
| Acarbose | 52.9 ± 4.8 μg/mL[2] | 70.2 ± 3.4 μg/mL[2] |
| Glibenclamide | Not applicable (different mechanism of action) | Not applicable (different mechanism of action) |
Note: IC50 represents the concentration of an inhibitor required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The data for this compound is from an extract, and the activity of the pure compound may vary.
Table 2: Comparison of In Vivo Blood Glucose Lowering Effect in Streptozotocin-Induced Diabetic Rats
| Treatment | Dosage | Duration | % Reduction in Blood Glucose |
| This compound (from Ocimum canum extract) | 300 mg/kg b.w. | 28 days | 78.88%[3] |
| Glibenclamide | 5 mg/kg b.w. | 28 days | 74.57%[3] |
| Acarbose | Data from a comparable head-to-head study with this compound is not readily available. |
Note: The data presented is from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanistic Insights: Signaling Pathways
The antidiabetic effect of many compounds is mediated through the modulation of intracellular signaling pathways that regulate glucose uptake and metabolism. A key pathway is the PI3K/Akt signaling pathway , which, upon insulin stimulation, leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into cells.
While direct experimental evidence specifically linking this compound to the PI3K/Akt pathway and GLUT4 translocation is still emerging, its demonstrated ability to lower blood glucose in vivo suggests a potential influence on these or related pathways. Further research is warranted to elucidate the precise molecular mechanisms underlying this compound's antidiabetic activity.
In contrast, the mechanisms of acarbose and glibenclamide are well-established.
Caption: Mechanisms of action for this compound/Acarbose and Glibenclamide.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the antidiabetic activity of the compounds discussed.
In Vitro α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Incubation: The test compound (this compound or acarbose) at various concentrations is pre-incubated with the α-glucosidase solution.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG solution to the mixture.
-
Measurement: The reaction is allowed to proceed at 37°C and then stopped by adding sodium carbonate. The amount of p-nitrophenol produced is measured spectrophotometrically at 405 nm.
-
Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined from a dose-response curve.
In Vitro α-Amylase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of porcine pancreatic α-amylase is prepared in a phosphate buffer (pH 6.9) containing sodium chloride. The substrate is a starch solution.
-
Incubation: The test compound is pre-incubated with the α-amylase solution.
-
Reaction Initiation: The starch solution is added to initiate the reaction.
-
Measurement: The reaction is terminated by adding dinitrosalicylic acid (DNSA) reagent and boiling. The amount of reducing sugar produced is measured spectrophotometrically at 540 nm.
-
Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
In Vivo Antidiabetic Activity in a Streptozotocin-Induced Diabetic Rat Model
-
Animal Model: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin (STZ) dissolved in a citrate buffer.
-
Treatment: Diabetic rats are orally administered the test compound (this compound or glibenclamide) or a vehicle control daily for a specified period (e.g., 28 days).
-
Blood Glucose Monitoring: Fasting blood glucose levels are measured at regular intervals from tail vein blood using a glucometer.
-
Data Analysis: The percentage reduction in blood glucose levels is calculated and compared between the treated and control groups.
Caption: General experimental workflows for in vitro and in vivo studies.
Conclusion
This compound demonstrates promising antidiabetic properties, with in vitro and in vivo activities that are comparable to some established drugs. Its mechanism of inhibiting carbohydrate-digesting enzymes provides a clear rationale for its blood glucose-lowering effects. However, further research is necessary to fully elucidate its molecular targets, particularly its potential role in modulating insulin signaling pathways like the PI3K/Akt pathway and GLUT4 translocation. A more direct and comprehensive comparative study of pure this compound against standard antidiabetic agents in a consistent experimental setting would be invaluable for determining its true therapeutic potential. The detailed experimental protocols provided in this guide should facilitate such future investigations.
References
- 1. Evaluation of In Vitro Antioxidant and Antidiabetic Activities of Aristolochia longa Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-content endogenous GLUT4 trafficking assay reveals new aspects of adipocyte biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anti-diabetic and anti-oxidant activities of methanolic leaf extracts of Ocimum canum - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
